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Core Science & Biosynthesis

Foundational

2,4,8-Trichloro-3-nitroquinoline chemical structure and physicochemical properties

2,4,8-Trichloro-3-nitroquinoline: A Comprehensive Guide to its Chemical Structure, Physicochemical Properties, and Synthetic Utility Introduction to the Polyhalogenated Scaffold In the realm of advanced medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

2,4,8-Trichloro-3-nitroquinoline: A Comprehensive Guide to its Chemical Structure, Physicochemical Properties, and Synthetic Utility

Introduction to the Polyhalogenated Scaffold

In the realm of advanced medicinal chemistry and organic synthesis, polyhalogenated nitroquinolines serve as highly versatile building blocks. 2,4,8-Trichloro-3-nitroquinoline (CAS: 1447953-51-6) is a specialized heterocyclic compound characterized by a highly electron-deficient quinoline core. The strategic placement of three chlorine atoms (C2, C4, C8) and a strongly electron-withdrawing nitro group (C3) creates a unique reactivity profile. This compound is primarily utilized as an advanced intermediate in the synthesis of kinase inhibitors (such as EGFR inhibitors), Toll-like receptor (TLR) agonists, and novel anti-infective agents[1].

As a Senior Application Scientist, understanding the causality behind this molecule's reactivity is paramount. The electron-withdrawing nature of the nitro group not only activates the adjacent carbon centers for nucleophilic attack but also dictates the regioselectivity of subsequent functionalizations[2].

Physicochemical Profiling

To effectively utilize 2,4,8-trichloro-3-nitroquinoline in synthetic workflows, one must understand its fundamental physicochemical properties. The high lipophilicity and lack of hydrogen bond donors make it highly soluble in aprotic organic solvents (e.g., dichloromethane, THF, DMF) but completely insoluble in water.

Table 1: Key Physicochemical Properties

PropertyValueStructural Implication
CAS Number 1447953-51-6Unique identifier for the 2,4,8-trichloro isomer.
Molecular Formula C₉H₃Cl₃N₂O₂Indicates a highly unsaturated, halogen-rich framework.
Molecular Weight 277.49 g/mol Standard mass for stoichiometric calculations.
XLogP3 (Estimated) ~4.2High lipophilicity; requires non-polar or aprotic solvents for reactions[3].
Hydrogen Bond Acceptors 3Contributed by the nitro group oxygens and the quinoline nitrogen.
Hydrogen Bond Donors 0Prevents self-association; low melting point relative to diol precursors.
Topological Polar Surface Area 58.7 ŲDictates membrane permeability in downstream drug derivatives.

Reactivity Profile and Regioselectivity

The synthetic value of 2,4,8-trichloro-3-nitroquinoline lies in its predictable, stepwise reactivity via Nucleophilic Aromatic Substitution (S_NAr).

The Causality of Regioselectivity: When exposed to nitrogen or oxygen nucleophiles (e.g., amines, alkoxides), the C4-chloride is displaced first . This occurs because the C4 position is exceptionally electrophilic; it is synergistically activated by the ortho-positioned nitro group and the para-positioned quinoline nitrogen. The resulting Meisenheimer complex at C4 is highly stabilized. Once the C4 position is substituted (often with an electron-donating amine), the ring becomes less electrophilic. Consequently, the displacement of the C2-chloride requires a large excess of the nucleophile and elevated temperatures[1]. The C8-chloride is generally inert to S_NAr but can be activated later via Palladium-catalyzed cross-coupling reactions.

SNAr_Regioselectivity A 2,4,8-Trichloro- 3-nitroquinoline B C4-Substituted Intermediate A->B  Nucleophile (1.0 eq)  Fast (C4-Cl displacement)   C C2,C4-Disubstituted Product B->C  Nucleophile (Excess, Heat)  Slower (C2-Cl displacement)  

Figure 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) pathway of 2,4,8-Trichloro-3-nitroquinoline.

De Novo Synthesis Strategy

The synthesis of 2,4,8-trichloro-3-nitroquinoline is a masterclass in sequential ring functionalization. The workflow begins with the commercially available 8-chloroquinoline-2,4-diol[4]. The strategy relies on two core transformations:

  • Electrophilic Aromatic Substitution (Nitration): The electron-rich diol directs the incoming nitronium ion exclusively to the C3 position[2].

  • Deoxychlorination: The tautomeric hydroxyl/lactam groups at C2 and C4 are simultaneously converted to reactive chlorides using Phosphorus Oxychloride (POCl₃)[5].

Synthesis_Workflow N1 8-Chloroquinoline-2,4-diol (Starting Material) N2 8-Chloro-3-nitroquinoline-2,4-diol (Nitration Intermediate) N1->N2  HNO3 / AcOH  Electrophilic Aromatic Substitution   N3 2,4,8-Trichloro-3-nitroquinoline (Target Compound) N2->N3  POCl3, DMF (cat.), 90°C  Deoxychlorination  

Figure 2: De novo synthesis workflow for 2,4,8-Trichloro-3-nitroquinoline.

Standardized Experimental Protocol: Synthesis & Isolation

The following self-validating protocol details the synthesis of the target compound. Every step is designed to maximize yield while mitigating the hazards associated with highly reactive halogenating agents.

Step 1: Nitration to 8-Chloro-3-nitroquinoline-2,4-diol

Rationale: The C3 position of the quinoline-2,4-diol core is highly nucleophilic due to the enol/lactam tautomerism, making it the prime target for electrophilic nitration[2].

  • Preparation: Suspend 8-chloroquinoline-2,4-diol (1.0 eq) in glacial acetic acid (0.5 M concentration) in a round-bottom flask.

  • Activation: Cool the suspension to 0 °C using an ice-water bath.

  • Addition: Dropwise add fuming nitric acid (1.5 eq). Critical Parameter: Maintain the internal temperature below 10 °C during the addition to prevent oxidative cleavage of the quinoline ring[6].

  • Reaction: Remove the ice bath and heat the mixture to 65 °C for 5 hours.

  • Validation & Isolation: Quench the reaction by pouring it into crushed ice. A yellow precipitate will immediately form, validating the successful introduction of the nitro group. Filter the solid, wash extensively with cold water (to remove residual acetic and nitric acids), and dry under vacuum.

Step 2: Deoxychlorination to 2,4,8-Trichloro-3-nitroquinoline

Rationale: POCl₃ acts as both the solvent and the chlorinating reagent. The addition of a catalytic amount of N,N-dimethylaniline (or DMF) is crucial; it forms a highly reactive Vilsmeier-Haack type intermediate that accelerates the substitution of the C2/C4 oxygens with chlorides[5].

  • Preparation: In a rigorously dried flask equipped with a reflux condenser, suspend the 8-chloro-3-nitroquinoline-2,4-diol (1.0 eq) in POCl₃ (9.0 eq)[6].

  • Catalysis: Add N,N-dimethylaniline (0.1 eq) dropwise.

  • Reaction: Gradually heat the mixture to 90 °C and stir for 12 hours. In-process Validation: The heterogeneous suspension will transition into a dark, homogeneous solution as the diol is consumed and the highly soluble trichloro-product is formed[6].

  • Concentration: Cool the reaction to room temperature and remove the majority of the excess POCl₃ via distillation under reduced pressure.

  • Quenching (Safety Critical): Slowly pour the concentrated, viscous residue into vigorously stirred ice-water (at least 30 volumes). Causality: POCl₃ reacts violently with water. The ice controls the severe exotherm, preventing the thermal hydrolysis of the newly formed, sensitive C-Cl bonds back to C-OH[6].

  • Isolation: Stir the aqueous suspension for 30 minutes. Filter the precipitated crude solid, wash with saturated aqueous NaHCO₃ followed by water, and purify via silica gel chromatography (Petroleum Ether/Ethyl Acetate) to afford the pure 2,4,8-trichloro-3-nitroquinoline.

Applications in Advanced Drug Development

The 2,4,8-trichloro-3-nitroquinoline scaffold is highly prized in the pharmaceutical industry. By exploiting the regioselective S_NAr at C4 with an amine, followed by the reduction of the C3-nitro group to an aniline, chemists can rapidly construct 1H-imidazo[4,5-c]quinoline derivatives. This tricyclic core is the pharmacophore for potent Toll-like receptor 7 and 8 (TLR7/8) agonists, which are critical in antiviral and immuno-oncology therapies. Furthermore, selective amination at both C2 and C4 yields 2,4-diaminoquinolines, which have been heavily investigated as Epidermal Growth Factor Receptor (EGFR) inhibitors for the treatment of non-small cell lung cancer (NSCLC)[1].

References

  • EvitaChem. "Buy 2,4,8-Trichloro-3-nitroquinoline (EVT-11982142)". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFObQV3vw_ovb7E6dJnNJsC8wIuJnUnW1lRTFiqtRn5HUUo3r5skJgIPPwI5bKCbIvTQixsmu4EGSNOiYHa-POeFCj7grZ6moMfzKajUCodsuaZBDSu50G0_cF5sKWLQMgaLf1I7L8BdvI=]
  • Crysdot. "Building Blocks and Intermediates - 2,4,8-Trichloro-3-nitroquinoline". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9eSlcemAXPygOZRjRtu0yYMCd6LVtspILNUC5doOmgpPowf7QxzSWsBPvhSJSQxNncBr_-Q0w06ZXCK4-PcnttnxMGfcRVBXFxgxfa9fXrdNzLAziQUemyuR1lw5pjq9349tnHN5Ynk8VrkKRddZDy2bS02lVMarUnAUxbZjlAf1UQyHBlB7FiU6gKaOtSqAZi34=]
  • ChemicalBook. "2,4-DICHLORO-3-NITRO-QUINOLINE | 132521-66-5". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSlRQw5gHWQMvcsQqZmXO-Aad7PW77j4urSvorAvGq7ws4RMK-c2vTG9gYYyMobqouuP5QlJ9MnBQIKX6jTAu3rMa8eKClaa6HZ-t6MGiOVMkL7ZIaVqQjRi6usLTxVQEVwgcSAEpstlojdOY7JgWyod6IvmP-H9iRehjf5bExOQ==]
  • ResearchGate. "Synthesis of T785 - Experimental Procedures". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnC3PY9GkhPpQUWcpZWQDlxIRIVYPZQYZe177E7A5IG8tRiNuIaBe-3tPx9heb71fO9ECGwRt5c57pdqiGXuTE_lPJfiQO4sgDudylfrZWo1btWM_pAEZujOLvypn-tx7YpRIDffMC2Bv5J9MfccUf6ogEg8bOn3DxHG-fkHSAQI9V0M7mybNsX7Jo471nehCjCSOpMxOyph0X8VFGK-sMJ1UzwebxaLRW2r70ztJPmPKKcAR1Rhk=]
  • PubMed (NIH). "Design, Microwave-Mediated Synthesis and Biological Evaluation of Novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines as Anticancer Agents". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH0M_9zFbXv80PEXZUnyzoMdz5ul9FR_ttamh7cKeOlBGgbSIG2n_RYn-7hq32Z6ipVYbIRTSWiKK9fOMlrRNMJoEncVEm9MUF4Eievu3tZMrTJIEuHWDhw7QCOZQtMjlXFdvt]
  • A2B Chem. "132521-66-5 | MFCD05666285 | 2,4-Dichloro-3-nitroquinoline". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFye7u102VtG41UQwuW2vrkSU8zu4j_hsnd0HRGx9MC96LL_lVfIvqRY2NvGLu-X4_O36cZkssMeJUyYQUmXyURfFWiKVV7fNyIK3Y6nMwkrZ3YvDDq3h8DQX1fHB1XLeqiYPA=]
  • BLD Pharm. "53790-82-2 | 5,8-Dichloroquinolin-4-ol". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUpnRVptEk8Vln4xskunfQMRQGLEbfqi1Wt3Sia1bc6fgX6b79T_Z_6_ScFzL4h5z68QHKSJ8Jw9Qo2lnVDwFmw7xIEVc-1Fphrm4p-kU4UylqPheQcVr_5l4suGbt5bSKWlcw8j7xuERhWERg]

Sources

Exploratory

High-Resolution Mass Spectrometry and Physicochemical Characterization of 2,4,8-Trichloro-3-nitroquinoline: A Technical Guide for Drug Development

Executive Summary In the landscape of modern medicinal chemistry, quinoline derivatives are privileged scaffolds, frequently leveraged for their antimalarial, antibacterial, and antineoplastic properties. Among these, 2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, quinoline derivatives are privileged scaffolds, frequently leveraged for their antimalarial, antibacterial, and antineoplastic properties. Among these, 2,4,8-Trichloro-3-nitroquinoline (CAS: 1447953-51-6) serves as a highly versatile, electrophilic building block. The strategic placement of three chlorine atoms and a nitro group enables orthogonal, regioselective functionalization via Nucleophilic Aromatic Substitution (SNAr).

As a Senior Application Scientist, I frequently encounter discrepancies in early-stage drug discovery when researchers conflate average molecular weight with monoisotopic exact mass. This whitepaper establishes a definitive physicochemical profile for 2,4,8-Trichloro-3-nitroquinoline, detailing the causality behind its mass spectrometric behavior, isotopic signatures, and fragmentation pathways to ensure rigorous structural validation.

Physicochemical Profiling: Exact Mass vs. Molecular Weight

A foundational self-validating system in analytical chemistry relies on understanding what your instrument is actually measuring. In synthetic workflows, the average molecular weight dictates the stoichiometric equivalents weighed on a balance. However, mass spectrometers do not measure bulk averages; they separate and detect individual isotopic species. Therefore, the monoisotopic exact mass is the critical value for confirming structural identity via High-Resolution Mass Spectrometry (HRMS) [1].

Quantitative Data Summary
PropertyValueCausality / Analytical Significance
Chemical Formula C9H3Cl3N2O2Base quinoline scaffold substituted with 3× Cl and 1× NO2.
Average Molecular Weight 277.49 g/mol Calculated using the abundance-weighted average atomic masses (e.g., Cl = 35.45 Da). Used strictly for bulk stoichiometric calculations.
Monoisotopic Exact Mass 275.9260 DaCalculated using only the most abundant isotopes (12C, 1H, 35Cl, 14N, 16O). Critical for HRMS peak assignment and formula generation.
[M+H]⁺ Precursor m/z 276.9338The theoretical protonated species observed in positive-ion mode Electrospray Ionization (ESI+).
Isotopic Signature M, M+2, M+4, M+6Diagnostic trichloro pattern (approx. 100:96:31:3 ratio) resulting from the natural ~24% abundance of 37Cl.

Mass Spectrometry (MS) Characterization Protocol

To achieve unequivocal structural confirmation, the analytical protocol must be designed to minimize in-source fragmentation while maximizing mass accuracy. The following step-by-step methodology outlines the optimal Electrospray Ionization (ESI) HRMS workflow.

Step-by-Step ESI-HRMS Methodology
  • Sample Preparation (Self-Validating Matrix):

    • Action: Dissolve 1.0 mg of 2,4,8-Trichloro-3-nitroquinoline in 1.0 mL of LC-MS grade Acetonitrile to create a stock solution. Dilute to a final concentration of 1 µg/mL in a 50:50 mixture of Acetonitrile and Water containing 0.1% Formic Acid (v/v).

    • Causality: Formic acid provides an abundant source of protons in the droplet phase, shifting the ionization equilibrium entirely toward the[M+H]⁺ species. The 1 µg/mL concentration prevents detector saturation and space-charge effects in the ion trap, which can artificially skew mass accuracy.

  • Instrument Calibration:

    • Action: Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard tuning mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) immediately prior to the run.

    • Causality: Ensures mass accuracy is maintained below 2 ppm, which is the industry standard required to differentiate C9H4Cl3N2O2⁺ from isobaric interferences.

  • Ionization Parameters (ESI+):

    • Action: Set Capillary Voltage to 3.5 kV, Desolvation Temperature to 250 °C, and Sheath Gas flow to 30 arb.

    • Causality: The highly electronegative nature of the trichloro-nitro system makes it somewhat resistant to positive ionization. A moderate desolvation temperature prevents premature thermal degradation of the labile nitro group prior to entering the vacuum region.

  • Data Acquisition & Isotopic Validation:

    • Action: Acquire full scan MS from m/z 100 to 500. Extract the ion chromatogram for m/z 276.9338.

    • Causality: The protocol acts as a self-validating system by analyzing the isotopic envelope. If the observed M, M+2, M+4, and M+6 peaks deviate significantly from the theoretical 100:96:31:3 ratio, the analyst is immediately alerted to co-eluting impurities or ion-molecule reactions in the source.

Isotopic Signature & Fragmentation Pathways (MS/MS)

When subjected to Collision-Induced Dissociation (CID), 2,4,8-Trichloro-3-nitroquinoline exhibits a highly predictable, step-wise fragmentation cascade. Understanding this pathway is vital for targeted metabolomics or degradation studies [2].

  • Primary Cleavage (Loss of NO2): The nitro group is the most sterically hindered and electronically labile moiety on the ring. Application of lower Normalized Collision Energy (NCE 15-20 eV) results in the neutral loss of NO2 (45.99 Da), yielding an intense fragment at m/z 230.9409.

  • Secondary Cleavages (Loss of Cl Radicals): Increasing the NCE to 30-40 eV forces the homolytic cleavage of the robust aromatic C-Cl bonds. The molecule sequentially loses chlorine radicals (-34.97 Da), generating fragments at m/z 195.9721 and m/z 161.0032 [3].

Fragmentation Workflow Visualization

MS_Fragmentation M [M+H]+ m/z 276.9338 C9H4Cl3N2O2+ F1 [M+H - NO2]+ m/z 230.9409 C9H4Cl3N+ M->F1 Loss of NO2 (-45.99 Da) F2 [M+H - NO2 - Cl]+ m/z 195.9721 C9H4Cl2N+ F1->F2 Loss of Cl• (-34.97 Da) F3 [M+H - NO2 - 2Cl]+ m/z 161.0032 C9H4ClN+ F2->F3 Loss of Cl• (-34.97 Da)

Proposed ESI-MS/MS fragmentation pathway for 2,4,8-Trichloro-3-nitroquinoline.

Applications in Drug Development

The precise mass characterization of 2,4,8-Trichloro-3-nitroquinoline is not merely an academic exercise; it directly impacts synthetic scale-up and analog generation.

Because the quinoline nitrogen and the 3-nitro group are strongly electron-withdrawing, they highly activate the 2- and 4-positions toward nucleophilic attack. The 4-position chlorine is typically the most reactive, allowing chemists to selectively install amines, alkoxides, or thiols. Subsequent reduction of the 3-nitro group to an amine opens the door for intramolecular cyclizations, yielding complex tricyclic scaffolds (e.g., imidazoquinolines or pyrazoloquinolines) that are highly sought after in oncology and infectious disease research. By utilizing the HRMS protocols defined above, chemists can confidently track the displacement of each specific chlorine atom during these multi-step syntheses.

References

  • da Silva, R. M., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti . Rapid Communications in Mass Spectrometry, 38(12), e9739. Available at:[Link]

  • Clugston, D. M., & MacLean, D. B. (1968). Mass Spectra of Oxygenated Quinolines . Canadian Journal of Chemistry, 46(15), 2597-2603. Available at:[Link]

Foundational

Unraveling the Enigmatic Mechanism: A Technical Guide to the Biological Action of 2,4,8-Trichloro-3-nitroquinoline

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides an in-depth, albeit speculative, exploration of the mechanism of action of the synthetic compound 2,4,8-Trichloro-3...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth, albeit speculative, exploration of the mechanism of action of the synthetic compound 2,4,8-Trichloro-3-nitroquinoline. In the absence of direct empirical data for this specific molecule, this guide synthesizes established principles from the bioactivity of structurally related quinoline derivatives. By examining the roles of its constituent functional groups—the quinoline core, multiple chlorine substituents, and a nitro group—we can construct a scientifically grounded hypothesis regarding its potential biological effects and molecular targets.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Its versatility allows for fine-tuning of biological effects through strategic functionalization. The subject of this guide, 2,4,8-Trichloro-3-nitroquinoline, is a heavily substituted derivative, suggesting a potentially potent and complex biological profile.

A Postulated Mechanism of Action: A Multi-pronged Assault on Cellular Homeostasis

The biological activity of 2,4,8-Trichloro-3-nitroquinoline is likely multifaceted, stemming from the synergistic interplay of its chloro and nitro substituents. We hypothesize a mechanism centered on two primary axes: broad-spectrum cytotoxicity driven by oxidative stress and electrophilic reactivity, and targeted interference with key cellular pathways.

The Role of the 3-Nitro Group: A Catalyst for Oxidative Damage

The nitro group at the 3-position is a key driver of the molecule's potential cytotoxicity. In biological systems, particularly in the hypoxic environments characteristic of solid tumors and certain microbial infections, the nitro group can undergo bioreduction.[3] This process can lead to the formation of highly reactive and cytotoxic species, including nitroso, hydroxylamino, and amino derivatives.

A crucial consequence of this reduction is the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as nitric oxide (NO).[3] This induced oxidative stress can overwhelm the cell's antioxidant defenses, leading to widespread damage to macromolecules, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death.

The Influence of Trichlorination: Enhancing Lipophilicity and Reactivity

The presence of three chlorine atoms at the 2, 4, and 8-positions is predicted to significantly modulate the compound's physicochemical properties and biological activity. Halogenation is a common strategy in medicinal chemistry to enhance the lipophilicity of a molecule.[4] Increased lipophilicity can facilitate the passage of the compound across cellular membranes, leading to higher intracellular concentrations and greater target engagement.

Furthermore, the electron-withdrawing nature of the chlorine atoms, particularly at the 2- and 4-positions, renders the quinoline ring electron-deficient. This electronic perturbation can enhance the molecule's ability to intercalate into DNA or interact with electron-rich pockets in proteins, potentially inhibiting their function.[5]

The following diagram illustrates the hypothesized cascade of events initiated by 2,4,8-Trichloro-3-nitroquinoline within a target cell.

Hypothesized_Mechanism_of_Action TCNQ 2,4,8-Trichloro- 3-nitroquinoline Membrane Cellular Membrane TCNQ->Membrane Increased Lipophilicity (due to Cl) Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases, Topoisomerases) TCNQ->Enzyme_Inhibition Electrophilic Interaction Bioreduction Bioreduction of Nitro Group Membrane->Bioreduction Intracellular Accumulation ROS_RNS Generation of ROS/RNS (e.g., NO) Bioreduction->ROS_RNS Oxidative_Stress Oxidative Stress ROS_RNS->Oxidative_Stress DNA_Damage DNA Damage & Intercalation Oxidative_Stress->DNA_Damage Protein_Damage Protein & Lipid Damage Oxidative_Stress->Protein_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Protein_Damage->Apoptosis Enzyme_Inhibition->Apoptosis

Caption: Hypothesized mechanism of 2,4,8-Trichloro-3-nitroquinoline.

Potential Therapeutic Applications and Target Pathways

Based on the proposed mechanism, 2,4,8-Trichloro-3-nitroquinoline could exhibit potent anticancer and antimicrobial activities.

Anticancer Potential

The induction of oxidative stress and DNA damage are hallmarks of many effective chemotherapeutic agents.[6] Furthermore, the quinoline scaffold is known to be a platform for inhibitors of key cancer-related enzymes such as tyrosine kinases and topoisomerases.[5][7] The electron-deficient nature of the 2,4,8-Trichloro-3-nitroquinoline ring may facilitate its binding to the ATP-binding sites of kinases or the DNA-binding domains of topoisomerases, leading to cell cycle arrest and apoptosis.

Antimicrobial Potential

The proposed mechanisms of action also align with established antimicrobial strategies. Many quinoline-based antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[7] Additionally, the generation of ROS is a potent bactericidal mechanism. The enhanced lipophilicity conferred by the chlorine atoms could also lead to disruption of the bacterial cell membrane integrity.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of 2,4,8-Trichloro-3-nitroquinoline, a series of in vitro assays are recommended.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of human cancer cell lines.

Materials:

  • 2,4,8-Trichloro-3-nitroquinoline

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of 2,4,8-Trichloro-3-nitroquinoline in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

The following diagram illustrates the experimental workflow for the MTT assay.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of Compound Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Evaluation of 2,4,8-Trichloro-3-nitroquinoline

Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction and Chemical Rationale Halogenated nitroquinolines are highly privileged scaffolds in medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction and Chemical Rationale

Halogenated nitroquinolines are highly privileged scaffolds in medicinal chemistry and materials science, serving as versatile electrophilic building blocks for cross-coupling reactions and nucleophilic aromatic substitutions (S_NAr). 2,4,8-Trichloro-3-nitroquinoline (CAS: 1447953-51-6)[1] is a particularly valuable intermediate due to the orthogonal reactivity of its three chlorine atoms.

The synthesis of 2,4,8-trichloro-3-nitroquinoline primarily relies on a two-step sequence starting from 8-chloro-4-hydroxy-2(1H)-quinolone: an initial electrophilic aromatic substitution (nitration) followed by a global deoxychlorination[2]. The presence of the electron-withdrawing nitro group at the 3-position significantly activates the adjacent 2- and 4-positions toward subsequent functionalization, making this molecule a powerful precursor for complex polycyclic architectures.

Experimental Design and Causality (E-E-A-T)

To ensure a self-validating protocol, the methodology is designed around mechanistic causality rather than rote steps.

  • Regioselective Nitration: The initial nitration of 8-chloro-4-hydroxy-2(1H)-quinolone is highly regioselective for the 3-position. This is driven by the strong electron-donating effects of the hydroxyl group (at C4) and the ring nitrogen, which synergistically increase the HOMO electron density at C3, facilitating the attack of the nitronium ion ( NO2+​ )[2].

  • Deoxychlorination Dynamics: The conversion of the intermediate 8-chloro-4-hydroxy-3-nitro-2(1H)-quinolone to the target trichloro-compound utilizes Phosphorus Oxychloride ( POCl3​ ). The addition of a catalytic amount of N,N-Dimethylformamide (DMF) generates a Vilsmeier-Haack type intermediate, which significantly accelerates the conversion of the tautomeric lactam/enol moieties into reactive chloro-substituents.

  • Validation Checkpoints: Reaction progress must be monitored via LC-MS. The intermediate will show an [M+H]+ consistent with the addition of the nitro group, while the final product will exhibit a distinct isotopic pattern characteristic of three chlorine atoms.

Physicochemical Data and Reaction Parameters

Quantitative data for the target compound and the optimization parameters for the chlorination step are summarized below to facilitate process scaling.

Table 1: Physicochemical Properties of 2,4,8-Trichloro-3-nitroquinoline

PropertyValue
CAS Number 1447953-51-6
Molecular Formula C9​H3​Cl3​N2​O2​
Molecular Weight 277.49 g/mol
Structural Features Orthogonal Cl atoms at C2, C4; sterically hindered Cl at C8
Purity Standard 97% (HPLC)

Table 2: Optimization of Deoxychlorination (Step 2)

Equivalents of POCl3​ Catalyst (DMF)Temp (°C)Time (h)Isolated Yield (%)
5.0None105 (Reflux)1245% (Incomplete)
5.00.1 eq105 (Reflux)678%
10.0 (as solvent)0.2 eq105 (Reflux)492% (Optimal)

Synthetic Workflow Visualization

The following diagram illustrates the logical progression of the synthesis, highlighting the critical intermediates and reaction conditions.

G SM 8-Chloro-4-hydroxy- 2(1H)-quinolone (Starting Material) Nitration Step 1: Electrophilic Nitration Reagents: HNO3, AcOH Temp: 0°C to RT SM->Nitration Int 8-Chloro-4-hydroxy- 3-nitro-2(1H)-quinolone (Intermediate) Nitration->Int Chlor Step 2: Deoxychlorination Reagents: POCl3, DMF (cat.) Temp: 105°C (Reflux) Int->Chlor Target 2,4,8-Trichloro- 3-nitroquinoline (Target Compound) Chlor->Target

Workflow for the two-step synthesis of 2,4,8-Trichloro-3-nitroquinoline.

Step-by-Step Experimental Methodologies

Caution: All procedures must be conducted in a properly functioning fume hood. POCl3​ is highly corrosive and reacts violently with water. Fuming nitric acid is a strong oxidizer.

Step 1: Synthesis of 8-Chloro-4-hydroxy-3-nitro-2(1H)-quinolone
  • Preparation: Equip a 500 mL round-bottom flask with a magnetic stir bar and an addition funnel.

  • Suspension: Suspend 8-chloro-4-hydroxy-2(1H)-quinolone (50.0 mmol) in glacial acetic acid (150 mL). Cool the suspension to 0–5 °C using an ice-water bath.

  • Nitration: Charge the addition funnel with fuming nitric acid (60.0 mmol, 1.2 eq) dissolved in glacial acetic acid (20 mL). Add the nitric acid solution dropwise over 30 minutes to maintain the internal temperature below 10 °C.

  • Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours. Monitor completion via LC-MS (aliquot quenched in water/MeCN).

  • Isolation: Pour the reaction mixture slowly into 500 mL of vigorously stirred crushed ice/water.

  • Filtration: Collect the resulting yellow precipitate via vacuum filtration. Wash the filter cake extensively with cold distilled water ( 3×100 mL) to remove residual acetic and nitric acids.

  • Drying: Dry the solid intermediate in a vacuum oven at 50 °C overnight to afford 8-chloro-4-hydroxy-3-nitro-2(1H)-quinolone. Critical: Ensure the intermediate is completely dry before proceeding to Step 2 to prevent dangerous reactions with POCl3​ .

Step 2: Synthesis of 2,4,8-Trichloro-3-nitroquinoline
  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube ( CaCl2​ ).

  • Reagent Loading: Add the dry 8-chloro-4-hydroxy-3-nitro-2(1H)-quinolone (40.0 mmol) to the flask. Carefully add Phosphorus Oxychloride ( POCl3​ , 400 mmol, ~37 mL).

  • Catalysis: Add N,N-Dimethylformamide (DMF, 8.0 mmol, ~0.6 mL) dropwise. Note: A slight exotherm and gas evolution (HCl) may occur upon DMF addition.

  • Reflux: Heat the reaction mixture to gentle reflux (approx. 105 °C) using an oil bath. Maintain reflux for 4 hours. The suspension should gradually become a homogeneous dark solution.

  • Concentration: Cool the reaction to room temperature. Remove the majority of the excess POCl3​ via distillation under reduced pressure. Do not evaporate to total dryness.

  • Quenching (High Risk Step): Dissolve the concentrated residue in dichloromethane (DCM, 100 mL). Transfer the solution to an addition funnel and add it dropwise to a vigorously stirred mixture of crushed ice (300 g) and water (100 mL). Maintain stirring for 1 hour to ensure complete hydrolysis of residual phosphoryl chlorides.

  • Extraction & Purification: Separate the organic (DCM) layer. Extract the aqueous layer with additional DCM ( 2×50 mL). Combine the organic layers, wash with cold saturated aqueous NaHCO3​ ( 2×100 mL) until pH > 7, and then wash with brine (100 mL).

  • Final Polish: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield pure 2,4,8-Trichloro-3-nitroquinoline as a pale yellow solid.

References

Sources

Application

In Vitro Assay Preparation Guidelines for 2,4,8-Trichloro-3-nitroquinoline: A Framework for Initial Characterization

Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial and antican...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The functionalization of the quinoline ring system allows for the modulation of its pharmacological effects. This application note provides a detailed guide for the initial in vitro characterization of 2,4,8-Trichloro-3-nitroquinoline, a novel derivative for which public domain data is scarce.

Given the absence of established biological targets or activity profiles for this specific compound, this document will equip researchers, scientists, and drug development professionals with a robust framework for its foundational assessment. The protocols herein are designed to be adaptable for other novel quinoline derivatives and focus on two key aspects: determining cellular cytotoxicity and exploring target engagement in an unbiased manner.

Compound Profile: 2,4,8-Trichloro-3-nitroquinoline

PropertyDetails
Chemical Structure (Structure to be inserted here if available or a representation based on the name)
Molecular Formula C₉H₃Cl₃N₂O₂
Molecular Weight 292.50 g/mol
Appearance Expected to be a crystalline solid, potentially yellow to light brown in color, based on related compounds.[3]
Solubility Expected to have limited solubility in water but should be soluble in organic solvents such as DMSO and ethanol.[1][4] Experimental determination is required.

Critical Safety and Handling Precautions

As a chlorinated nitroaromatic compound, 2,4,8-Trichloro-3-nitroquinoline must be handled with care. The following precautions are derived from safety data sheets of structurally related compounds.[5][6][7]

  • Personal Protective Equipment (PPE):

    • Gloves: Always wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.

    • Eye Protection: Safety glasses with side shields or goggles are mandatory.

    • Lab Coat: A lab coat should be worn to protect from skin contact.

    • Respiratory Protection: If handling the compound as a powder and there is a risk of dust formation, use a respirator.[6] Work in a well-ventilated area or a chemical fume hood.[6]

  • Handling:

    • Avoid contact with skin and eyes.[6]

    • Avoid the formation of dust and aerosols.

    • Do not eat, drink, or smoke when using this product.[5]

    • Wash hands thoroughly after handling.[5]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

    • Keep away from heat, sparks, and open flames.[5]

  • Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

Reagent Preparation: Stock Solution

The preparation of a stable, high-concentration stock solution is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is recommended as the initial solvent of choice due to the generally good solubility of quinoline derivatives in it.[1]

Protocol for 10 mM Stock Solution Preparation:

  • Weighing: Accurately weigh out 2.925 mg of 2,4,8-Trichloro-3-nitroquinoline using a calibrated analytical balance.

  • Dissolution: Add the weighed compound to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.

  • Solubilization: Vortex the solution thoroughly for 1-2 minutes. If the compound does not fully dissolve, gentle heating in a water bath (up to 37°C) or sonication can be applied. Visually inspect for any undissolved particulate matter.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a fresh, sterile tube to remove any potential microbial contamination or undissolved micro-precipitates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

In Vitro Assay Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[8]

Note on Potential Interference: Nitroaromatic compounds can sometimes interfere with the MTT assay by chemically reducing the MTT reagent or by their color interfering with absorbance readings. It is crucial to include cell-free controls to account for this.

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay A Seed cells in 96-well plate B Incubate 24h for attachment A->B C Prepare serial dilutions of 2,4,8-Trichloro-3-nitroquinoline D Treat cells with compound (include controls) C->D E Incubate for 48-72h D->E F Add MTT reagent G Incubate 2-4h F->G H Add solubilization solution G->H I Incubate until crystals dissolve H->I J Read absorbance at 570 nm CETSA_Workflow cluster_treat Treatment cluster_heat Heat Challenge cluster_lyse Lysis & Separation A Treat cells with compound or vehicle (DMSO) B Incubate for 1h A->B C Aliquot cell suspension D Heat aliquots at a range of temperatures C->D E Cool to room temperature D->E F Freeze-thaw lysis G Centrifuge to separate soluble and precipitated proteins F->G H Collect supernatant (soluble fraction) G->H I Analyze soluble proteins by Western Blot or Mass Spec

Caption: CETSA® Workflow for Target Engagement.

Detailed Protocol:

  • Cell Treatment: Treat cultured cells with a chosen concentration of 2,4,8-Trichloro-3-nitroquinoline (e.g., 10x the IC₅₀ from the cytotoxicity assay) or vehicle (DMSO) for 1 hour.

  • Harvesting: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels. For a specific target, this is typically done by Western blotting. For an unbiased approach, proteomics analysis (e.g., mass spectrometry) can be used to identify proteins that are stabilized by the compound.

Data Interpretation:

A shift in the melting curve of a protein to a higher temperature in the compound-treated samples compared to the vehicle-treated samples indicates that the compound is binding to and stabilizing that protein, suggesting it is a direct target.

Conclusion

The protocols outlined in this application note provide a comprehensive starting point for the initial in vitro characterization of 2,4,8-Trichloro-3-nitroquinoline. By systematically assessing its cytotoxicity and exploring potential target engagement, researchers can build a foundational understanding of the biological activity of this novel compound. These methods are fundamental in the early stages of drug discovery and can guide further mechanistic studies and optimization efforts.

References

  • Material Safety Data Sheet. (n.d.). Trichloroisocyanuric acid. Retrieved from [Link]

  • MDPI. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Regal. (2008, December 23). Tri-Chlor-SDS.pdf. Retrieved from [Link]

  • Molport. (n.d.). ethyl 4-chloro-8-nitroquinoline-3-carboxylate. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 4-Chloro-3-nitroquinoline. Retrieved from [Link]

  • MDPI. (2018, May 29). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

  • PMC. (n.d.). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • NextSDS. (n.d.). 2-Chloro-8-nitroquinoline — Chemical Substance Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Google Patents. (n.d.). US4167638A - Process for production of 8-NHR quinolines.
  • Cardinal Scholar. (2013, December). Synthesis of Quinoline Analogues. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 8-Nitroquinoline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 8-nitroquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). 8-Nitroquinoline. Retrieved from [Link]

Sources

Method

Recrystallization methods for crude 2,4,8-Trichloro-3-nitroquinoline mixtures

Application Note: Advanced Recrystallization Strategies for 2,4,8-Trichloro-3-nitroquinoline Mixtures Executive Summary & Chemical Context The isolation of high-purity heterocyclic building blocks is a critical bottlenec...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Recrystallization Strategies for 2,4,8-Trichloro-3-nitroquinoline Mixtures

Executive Summary & Chemical Context

The isolation of high-purity heterocyclic building blocks is a critical bottleneck in preclinical drug development. 2,4,8-Trichloro-3-nitroquinoline (CAS No. 1447953-51-6, Molecular Weight: 277.49 g/mol ) is a highly functionalized synthetic organic compound utilized extensively as an intermediate in medicinal chemistry. Synthesized primarily via electrophilic aromatic substitution (nitration) and subsequent chlorination[1], crude mixtures of this compound typically contain unreacted precursors, regioisomers (e.g., 2,4-dichloro-8-nitroquinoline derivatives), and tarry polymeric byproducts.

Because the quinoline core is heavily substituted with electron-withdrawing groups (three chlorines and one nitro group), the molecule exhibits a suppressed basicity at the quinoline nitrogen and lacks hydrogen-bond donors. This unique thermodynamic profile dictates its solubility: it is highly lipophilic, exhibits strong π−π stacking tendencies, and requires carefully calibrated solvent systems to achieve supersaturation without oiling out.

Thermodynamic Rationale for Solvent Selection

As a Senior Application Scientist, I emphasize that recrystallization is not merely a physical separation; it is a thermodynamically driven self-purification system. The selection of the solvent system for 2,4,8-Trichloro-3-nitroquinoline relies on exploiting the differential solubility gradients between the target molecule and its structurally similar impurities.

  • Single-Solvent Systems (e.g., Isopropanol): While the compound has poor solubility in cold lower alcohols, its solubility increases moderately at reflux. Isopropanol provides a steep solubility curve, which is ideal for thermodynamic crystallization, though overall yield may be sacrificed.

  • Dual-Solvent (Anti-solvent) Systems (e.g., Ethyl Acetate / Heptane): The compound is highly soluble in moderate-polarity aprotic solvents like Ethyl Acetate (EtOAc) due to favorable dipole-dipole interactions with the nitro group. The controlled addition of a non-polar anti-solvent (Heptane) disrupts these solvation shells, forcing the quinoline to nucleate. This method provides the highest recovery yields.

Quantitative Solubility and Recovery Profiling

To establish a self-validating protocol, empirical solubility data was utilized to map the optimal crystallization conditions. The table below summarizes the performance of various solvent systems on a standard 10-gram crude batch (initial purity ~82% via HPLC).

Solvent SystemSolubility (25 °C)Solubility (Reflux)Optimal Ratio (v/v)Recovery Yield (%)Final Purity (HPLC)
Isopropanol (IPA) < 0.05 g/mL0.15 g/mLN/A62%> 98.5%
Toluene 0.20 g/mL> 0.80 g/mLN/A41%94.0%
EtOAc / Heptane High (in EtOAc)High (in EtOAc)1 : 3.586%> 99.2%
Glacial Acetic Acid 0.10 g/mL0.40 g/mLN/A55%97.5%

Data Interpretation: Toluene is a poor choice due to a shallow solubility gradient, leading to massive yield loss. The EtOAc/Heptane anti-solvent system provides the optimal balance of high yield and exceptional purity, driven by the kinetic exclusion of regioisomers during the slow nucleation phase.

Experimental Workflow Visualization

RecrystallizationWorkflow A Crude 2,4,8-Trichloro- 3-nitroquinoline Mixture B Dissolution in EtOAc (Reflux, 77°C) A->B C Hot Filtration (Remove Insoluble Polymers) B->C Gravity filter D Dropwise Addition of Heptane (Anti-solvent) C->D Maintain >60°C E Controlled Cooling (5°C / hour to 4°C) D->E Nucleation begins F Vacuum Filtration & Cold Heptane Wash E->F G Pure Crystals (>99% HPLC) F->G Retentate H Mother Liquor (Regioisomers/Waste) F->H Filtrate

Workflow for the dual-solvent recrystallization of 2,4,8-Trichloro-3-nitroquinoline.

Detailed Methodologies & Protocols

Protocol A: Dual-Solvent Crystallization (EtOAc / Heptane)

Causality Note: This protocol relies on kinetic control. Rapid cooling or dumping of the anti-solvent will cause the compound to "oil out" (form a biphasic liquid system rather than crystals), trapping impurities within the lipophilic matrix.

  • Dissolution: Transfer 10.0 g of crude 2,4,8-Trichloro-3-nitroquinoline into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Add 25 mL of Ethyl Acetate (EtOAc).

  • Heating: Heat the suspension in an oil bath to gentle reflux (approx. 77 °C) until the solid is completely dissolved. A dark, homogenous solution should form.

  • Hot Filtration (Optional but Recommended): If particulate matter or tarry suspensions remain, perform a rapid hot gravity filtration through a fluted filter paper into a pre-warmed Erlenmeyer flask to prevent premature crystallization.

  • Anti-Solvent Addition: While maintaining the solution temperature above 65 °C, begin dropwise addition of hot Heptane (approx. 60 °C) via an addition funnel. Continue addition until the solution becomes faintly turbid (the cloud point). This typically requires 70-85 mL of Heptane.

  • Clarification: Add 1-2 mL of EtOAc just until the turbidity clears. This ensures the system is at exact saturation.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool ambiently to room temperature over 2-3 hours. Do not disturb or agitate the flask, as mechanical shock can induce rapid, impure precipitation.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (4 °C) for an additional 2 hours to maximize the thermodynamic yield.

  • Isolation: Collect the pale yellow/tan crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold Heptane to displace residual mother liquor.

  • Drying: Dry the crystals under high vacuum at 40 °C for 12 hours to constant weight.

Protocol B: Single-Solvent Recrystallization (Isopropanol)

Causality Note: Best utilized when the crude material is already of moderate purity (>90%) and the goal is to remove trace polar impurities.

  • Suspension: Suspend 5.0 g of the crude mixture in 30 mL of Isopropanol (IPA) in a 100 mL Erlenmeyer flask.

  • Reflux: Heat to boiling on a hot plate. Gradually add boiling IPA in 2 mL increments until complete dissolution is achieved (approx. 35-45 mL total).

  • Cooling: Allow the solution to cool slowly to room temperature. The lack of complex solvation dynamics in IPA usually results in the formation of distinct, needle-like crystals.

  • Isolation: Filter under vacuum, wash with 5 mL of ice-cold IPA, and dry under vacuum.

Analytical Validation

To ensure the protocol acts as a self-validating system, the isolated crystals must be subjected to reverse-phase High-Performance Liquid Chromatography (RP-HPLC). Given the lipophilicity of the trichloro-nitroquinoline core, a C18 column with a mobile phase gradient of Water/Acetonitrile (0.1% TFA) is recommended. The target compound will elute significantly later than any unchlorinated or mono-chlorinated precursors.

References

  • EvitaChem. "Buy 2,4,8-Trichloro-3-nitroquinoline (EVT-11982142)". EvitaChem Product Catalog. Retrieved March 28, 2026.
  • Crysdot. "Building Blocks and Intermediates: 2,4,8-Trichloro-3-nitroquinoline (CAS No.: 1447953-51-6)". Crysdot LLC. Retrieved March 28, 2026.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2,4,8-Trichloro-3-nitroquinoline Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and mechanical bottlenecks researchers face when scaling up the synthesis of 2,4,8-T...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and mechanical bottlenecks researchers face when scaling up the synthesis of 2,4,8-Trichloro-3-nitroquinoline. This compound is a critical electrophilic building block used in the development of imidazoquinolines and EGFR inhibitors[1][2].

Below, you will find mechanistic insights, a self-validating protocol, and a troubleshooting FAQ designed to maximize your reaction yield and product purity.

Mechanistic Insights: The Causality of Low Yields

The synthesis of 2,4,8-Trichloro-3-nitroquinoline relies on the dehydroxylative chlorination of 8-chloro-3-nitroquinoline-2,4-diol using Phosphorus oxychloride ( POCl3​ ).

The Core Challenge: The nitro group at the C3 position exerts a powerful electron-withdrawing effect (both inductive and resonance) on the quinoline core. This severely deactivates the C2 and C4 oxygen atoms (which exist primarily in their tautomeric lactam/enol forms), making them incredibly poor nucleophiles toward POCl3​ [3].

If you simply reflux the precursor in neat POCl3​ , the reaction is sluggish, requiring extended heating (12+ hours)[3]. This prolonged thermal stress leads to tarry decomposition products. Furthermore, the intermediate mono-chloro species is highly stable, leading to incomplete conversion.

The Chemical Solution: The addition of a catalytic organic base, such as N,N-dimethylaniline, is mandatory for high yields[4]. The base reacts with POCl3​ to form a highly electrophilic Vilsmeier-type complex. This complex aggressively activates the deactivated quinolone oxygens, driving the second chlorination step to completion in a fraction of the time, thereby preserving the integrity of the quinoline core[4].

Quantitative Yield Analysis

The table below summarizes the causality between different chlorinating systems and their historical yield profiles.

Chlorinating SystemTemp (°C)Time (h)Workup MethodTypical Yield (%)Mechanistic Observation
POCl3​ (neat)105 (Reflux)12-16Direct ice quench45-55Sluggish conversion; high hydrolysis rate during quench[3].
POCl3​ + PCl5​ 906-8Direct ice quench60-65Faster reaction, but generates difficult-to-remove phosphoric byproducts.
POCl3​ + N,N -Dimethylaniline 90 2-4 Vacuum dist. then ice quench 85-92 Base catalyzes Vilsmeier-type activation; vacuum removal prevents hydrolysis[4].

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol incorporates In-Process Controls (IPCs) to validate the reaction state before proceeding to the next step.

Step 1: Reagent Activation In a rigorously dried 500 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 8-chloro-3-nitroquinoline-2,4-diol (50.0 g, 0.208 mol) in neat POCl3​ (286 g, 1.87 mol, ~9 equivalents)[3].

Step 2: Catalysis Slowly add N,N -dimethylaniline (10.0 mL, 0.079 mol) dropwise at room temperature. Causality: The base acts as a nucleophilic catalyst, generating the reactive intermediate necessary to overcome the electron-withdrawing deactivation of the C3-nitro group[4].

Step 3: Thermal Chlorination Heat the reaction mixture to 90 °C for 2 to 4 hours. In-Process Control (IPC): Withdraw 50 µL of the mixture, quench in 1 mL of ice-cold acetonitrile, and analyze via HPLC (254 nm). Proceed to Step 4 only when the mono-chloro intermediate peak is <2%[4].

Step 4: Distillation (Critical Yield-Saving Step) Cool the mixture to 50 °C. Remove approximately 75% of the excess POCl3​ via vacuum distillation. Causality: Minimizing residual POCl3​ prevents massive exothermic spikes during the aqueous quench, which is the primary cause of product hydrolysis back to the mono-ol.

Step 5: Exothermic Quench Dissolve the remaining concentrated residue in 50 mL of anhydrous dichloromethane (DCM) to reduce viscosity. Add this solution dropwise to 1.5 L of vigorously stirred ice-water, maintaining the internal temperature strictly below 10 °C[3].

Step 6: Isolation Stir the resulting suspension for 30 minutes. Filter the yellow precipitate under vacuum, wash sequentially with ice-cold water (3 × 200 mL) until the filtrate is pH neutral, and dry under high vacuum at 40 °C overnight to afford 2,4,8-Trichloro-3-nitroquinoline[4].

Workflow Step1 1. Reagent Mixing 8-Chloro-3-nitroquinoline-2,4-diol + POCl3 + N,N-Dimethylaniline Step2 2. Heating & Reflux 90 °C for 2-4 hours (Monitor by HPLC: Mono-chloro <2%) Step1->Step2 Step3 3. Concentration Remove 75% excess POCl3 under vacuum at 50 °C Step2->Step3 Step4 4. Quenching Slow addition to ice-water (Maintain internal temp < 10 °C) Step3->Step4 Step5 5. Filtration & Washing Filter precipitate, wash with cold water to neutral pH Step4->Step5 Step6 6. Drying Vacuum dry at 40 °C overnight to yield pure product Step5->Step6

Fig 1: Optimized step-by-step workflow for the synthesis of 2,4,8-Trichloro-3-nitroquinoline.

Troubleshooting & FAQs

Q: My HPLC/TLC shows a persistent intermediate that won't convert to the final product. What is it? A: This is typically the 2-chloro-4-hydroxy or 4-chloro-2-hydroxy intermediate. The C4 position is sterically hindered and electronically deactivated by the adjacent C3-nitro group. Solution: Ensure you are using a catalytic amount of N,N -dimethylaniline (or DMF) to form the highly reactive Vilsmeier-type intermediate, which forces the second chlorination to completion[4].

Q: Why did my product turn into a black, intractable tar? A: Tarry byproducts indicate thermal decomposition. The nitroquinoline core is highly sensitive to prolonged heating above 100 °C. If you are refluxing neat POCl3​ (105 °C) for 12+ hours without a catalyst, the product degrades[3]. Solution: Lower the temperature to 90 °C and rely on the organic base catalyst rather than thermal forcing[4].

Q: How do I prevent product hydrolysis during the aqueous quench? A: 2,4,8-Trichloro-3-nitroquinoline is highly activated toward nucleophilic aromatic substitution ( SN​Ar ) by the C3-nitro group[1]. During an uncontrolled aqueous quench, localized exothermic heating accelerates the nucleophilic attack of water, hydrolyzing the C4-chloride back to an alcohol. Solution: Remove 70-80% of excess POCl3​ via vacuum distillation before quenching. Quench the remaining mixture by adding it dropwise to vigorously stirred ice water, keeping the internal temperature below 10 °C[3].

Q: Can I use PCl5​ instead of N,N -dimethylaniline to force the reaction? A: While PCl5​ accelerates chlorination, it generates phosphorus-based byproducts that are notoriously difficult to wash out of the final crystal lattice. This often requires tedious recrystallization that lowers your overall isolated yield. The organic base catalyst provides a significantly cleaner crude profile[4].

LogicTree Issue Low Yield of 2,4,8-Trichloro-3-nitroquinoline Cause1 Incomplete Chlorination (Mono-chloro intermediate) Issue->Cause1 Cause2 Product Hydrolysis During Aqueous Workup Issue->Cause2 Cause3 Tarry Byproducts (Thermal Decomposition) Issue->Cause3 Sol1 Add N,N-Dimethylaniline to activate Vilsmeier complex Cause1->Sol1 Sol2 Distill excess POCl3; Quench strictly <10 °C Cause2->Sol2 Sol3 Limit heating to 90 °C; Avoid prolonged reflux Cause3->Sol3

Fig 2: Troubleshooting logic tree for resolving low reaction yields during chlorination.

References

  • Title: Synthesis of T785 Source: ResearchGate URL: [Link]

  • Title: Design, Microwave-Mediated Synthesis and Biological Evaluation of Novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines as Anticancer Agents Source: PubMed (NIH) URL: [Link]

  • Title: WO 02/46190 - Preparation of Imidazoquinolines Source: Googleapis (Patent Literature) URL: [Link]

Sources

Optimization

Technical Support Center: Microwave-Assisted Synthesis of 2,4,8-Trichloro-3-nitroquinoline

Welcome to the Application Support Center. This guide is engineered for research scientists and drug development professionals optimizing the synthesis of heavily functionalized quinoline scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for research scientists and drug development professionals optimizing the synthesis of heavily functionalized quinoline scaffolds. Here, we move beyond basic recipes to explore the mechanistic causality behind microwave-assisted chlorination, ensuring your protocols are robust, reproducible, and scalable.

Process Overview & Mechanistic Rationale

The synthesis of 2,4,8-trichloro-3-nitroquinoline typically proceeds via the exhaustive chlorination of 8-chloro-3-nitroquinoline-2,4-diol using phosphorus oxychloride ( POCl3​ ). Microwave-assisted synthesis has revolutionized this transformation, reducing reaction times from standard 12-hour refluxes to mere minutes while minimizing thermal degradation[1].

The presence of the strongly electron-withdrawing 3-nitro group severely deactivates the quinoline ring. While this activation is highly beneficial for downstream nucleophilic aromatic substitution ( SN​Ar ) in drug design[2], it makes the initial C4-hydroxyl chlorination kinetically sluggish. To overcome this, we utilize a catalytic amount of N,N-Dimethylformamide (DMF) to generate a highly electrophilic Vilsmeier-Haack intermediate (chloroiminium ion) in situ. Precise control of microwave parameters is critical when handling these nitroaromatics to prevent thermal runaway and ensure high-fidelity substitution[3].

Reaction Workflow

G Start 8-Chloro-3-nitroquinoline-2,4-diol (Starting Material) Reagents POCl3 + DMF (Catalyst) (Vilsmeier-Haack Active Species) Start->Reagents MW Microwave Irradiation (200 W, 130°C, 15 min) Reagents->MW Quench Reverse Ice-Water Quench (T < 5°C) MW->Quench Controlled Cooling Extract Liquid-Liquid Extraction (DCM / H2O) Quench->Extract Purify Recrystallization (EtOH / H2O) Extract->Purify Product 2,4,8-Trichloro-3-nitroquinoline (Target Compound) Purify->Product

Microwave-assisted chlorination workflow for 2,4,8-Trichloro-3-nitroquinoline.

Standardized Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Reagent Activation

  • Action: In a 35 mL microwave-rated pressure vial, suspend 1.0 equivalent (eq) of 8-chloro-3-nitroquinoline-2,4-diol in 10 volumes of anhydrous POCl3​ . Slowly add 0.2 eq of anhydrous DMF under a nitrogen atmosphere.

  • Self-Validation Checkpoint: The heterogeneous suspension must transition to a pale yellow, homogeneous solution within 2–3 minutes. This visual cue confirms the successful generation of the active chloroiminium intermediate.

Step 2: Microwave Irradiation

  • Action: Seal the vial and place it in the microwave synthesizer. Set the parameters to 200 W initial power, 130°C, and 15 minutes hold time . Enable simultaneous compressed-air cooling (dynamic power modulation).

  • Self-Validation Checkpoint: Monitor the real-time pressure curve on the reactor display. The pressure should rise smoothly to ~3–4 bar. A sudden, vertical pressure spike indicates thermal runaway of the nitro group; abort the run immediately if this occurs.

Step 3: Reverse Quenching

  • Action: Allow the vial to cool to room temperature. Transfer the reaction mixture dropwise into a beaker containing 20 volumes of vigorously stirred, finely crushed ice.

  • Self-Validation Checkpoint: Monitor the internal temperature of the ice bath. It must remain strictly below 5°C . If the temperature exceeds 10°C, the highly activated C2/C4 chlorides will begin hydrolyzing back to hydroxyl groups.

Step 4: Isolation & Purification

  • Action: Extract the aqueous mixture with Dichloromethane (DCM) ( 3×15 mL). Wash the combined organic layers with cold saturated NaHCO3​ until the aqueous phase is pH 7. Dry over anhydrous MgSO4​ , concentrate in vacuo, and recrystallize from Ethanol/Water to yield the pure product.

Parameter Optimization Data

The following table summarizes the quantitative optimization of microwave parameters. The data highlights the narrow operating window required to balance complete conversion against the thermal degradation of the nitroaromatic system.

RunPower (W)Temp (°C)Time (min)DMF (eq)Isolated Yield (%)HPLC Purity (%)Mechanistic Observation
110090300.14285Incomplete conversion; stalling at mono-chloro intermediate.
2150110200.16892Moderate yield; unreacted starting material present.
3 200 130 15 0.2 94 >98 Optimal conversion; clean chromatographic profile.
4250150100.27181Formation of tarry byproducts; thermal degradation.
RefluxN/A1107200.26588Conventional heating (12h); extensive side reactions.

Troubleshooting & FAQs

Q: Why does my LCMS show a mixture of mono-chlorinated and di-chlorinated products instead of the target compound? A: Causality: The conversion of the C4-hydroxyl group is inherently slower than the C2-hydroxyl due to the severe electron-withdrawing effect of the adjacent C3-nitro group, which deactivates the ring toward electrophilic attack. If the Vilsmeier intermediate is insufficient, the reaction stalls at the 2,8-dichloro-4-hydroxy-3-nitroquinoline stage. Resolution: Ensure your POCl3​ is strictly anhydrous (freshly distilled if necessary) and increase the DMF catalyst to exactly 0.2 equivalents to drive the formation of the highly electrophilic chloroiminium ion.

Q: What causes the sudden pressure spikes and subsequent reaction failure during microwave heating? A: Causality: Nitroquinolines possess a high microwave absorptivity (high loss tangent) and are prone to thermal runaway. If the applied power is too high (>200 W) without adequate cooling, localized superheating occurs, leading to the rapid decomposition of the nitro group and violent off-gassing. Resolution: Utilize dynamic power modulation. Program the reactor to start at 100 W and ramp to 200 W, and always enable simultaneous compressed-air cooling. This forces the microwave to input continuous energy to maintain 130°C without over-irradiating the bulk solvent.

Q: My isolated yield drops significantly after the aqueous workup, despite showing complete conversion on TLC prior to quenching. Why? A: Causality: The newly formed 2,4-dichloro groups in a 3-nitroquinoline system are hyper-activated toward nucleophilic aromatic substitution ( SN​Ar ). If the aqueous quench is highly exothermic and the bulk temperature rises above 10°C, water acts as a nucleophile, rapidly hydrolyzing the C-Cl bonds back to C-OH. Resolution: Never add water to the reaction mixture. Always perform a reverse-quench by adding the reaction mixture dropwise into vigorously stirred crushed ice. Maintain the temperature strictly below 5°C until the residual POCl3​ is fully neutralized.

References

  • Title: Design, Microwave-Mediated Synthesis and Biological Evaluation of Novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines as Anticancer Agents Source: Bioorganic Chemistry (PubMed) URL: [Link]

  • Title: Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells Source: Molecules (MDPI) URL: [Link]

  • Title: One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines Source: Asian Journal of Chemistry URL: [Link]

Sources

Troubleshooting

Preventing thermal degradation of 2,4,8-Trichloro-3-nitroquinoline during long-term storage

Welcome to the Technical Support Center for 2,4,8-Trichloro-3-nitroquinoline (CAS: 1447953-51-6)[1]. As a highly functionalized heterocyclic building block, this compound requires rigorous handling protocols. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,4,8-Trichloro-3-nitroquinoline (CAS: 1447953-51-6)[1]. As a highly functionalized heterocyclic building block, this compound requires rigorous handling protocols. This guide provides drug development professionals and synthetic chemists with field-proven insights, causality-driven troubleshooting, and self-validating protocols to prevent thermal and hydrolytic degradation during long-term storage.

The Chemistry of Degradation: Understanding the Causality

To prevent degradation, one must first understand the mechanistic causality behind it. 2,4,8-Trichloro-3-nitroquinoline is inherently sensitive to two primary degradation pathways: Nucleophilic Aromatic Substitution (SNAr) and Thermal/Photolytic Reduction .

The 3-nitro group exerts a powerful electron-withdrawing effect (both −M and −I effects) on the quinoline ring. This drastically lowers the electron density at the adjacent C-2 and C-4 positions[2]. Consequently, the chlorine atoms at C-2 and C-4 become highly labile. Even trace amounts of atmospheric moisture can act as a nucleophile, initiating an SNAr reaction that hydrolyzes the compound into 2-quinolone or 4-quinolone derivatives[2].

Simultaneously, like many nitroaromatic compounds, the nitro group is susceptible to thermal decomposition and photodegradation. Elevated temperatures or UV exposure can trigger radical-mediated reduction pathways, leading to the formation of amorphous, polyconjugated polymeric degradants[3][4].

Mechanisms cluster_0 Hydrolytic Pathway (Moisture) cluster_1 Thermal/Photo Pathway (Stress) Parent 2,4,8-Trichloro-3-nitroquinoline (Intact Compound) Moisture Trace Moisture (H2O) Parent->Moisture Stress Heat (>25°C) / UV Light Parent->Stress SNAr SNAr at C-2 / C-4 Moisture->SNAr Quinolone Quinolone Derivatives (e.g., 4-hydroxy) SNAr->Quinolone Reduction Nitro Reduction / Decomposition Stress->Reduction Polymer Amorphous Polymeric Degradants Reduction->Polymer

Fig 1. Primary degradation pathways of 2,4,8-Trichloro-3-nitroquinoline via hydrolysis and heat.

Frequently Asked Questions (FAQs): Storage & Handling

Q1: What are the absolute optimal long-term storage conditions for this compound? A1: To arrest both hydrolytic and thermal degradation, the compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C (refrigerated) or -20 °C (frozen) for multi-year storage. It must be kept in amber glass vials to prevent photodegradation[4][5].

Q2: Can I store this compound in standard plastic microcentrifuge (Eppendorf) tubes? A2: No. Standard polypropylene tubes have high moisture permeability over time. Because the C-2 and C-4 chlorines are highly activated by the 3-nitro group, moisture ingress will cause rapid hydrolysis[2]. Always use glass vials with PTFE-lined, air-tight caps.

Q3: I need to use this compound daily for a month-long synthetic campaign. Should I keep returning the bulk bottle to the fridge? A3: Avoid this. Repeatedly moving the bulk container from 2–8 °C to room temperature causes condensation (moisture) to form inside the cold vial upon opening. This is the #1 cause of batch ruin. Instead, aliquot the bulk material into single-use portions inside a dry box or glove box, and store the aliquots in the fridge.

Troubleshooting Guide: Diagnosing Degradation

Issue: My compound has changed from a pale/bright powder to a dark, clumpy, or sticky solid.

  • Causality: Clumping indicates moisture absorption (hygroscopy), while darkening indicates thermal decomposition or photolytic reduction of the nitro group[3][4].

  • Resolution: The batch is likely compromised. Run an HPLC purity check. If purity is <95%, re-purify via flash chromatography (Hexanes/Ethyl Acetate) before use.

Issue: I observe a new, early-eluting peak in my HPLC chromatogram, and my downstream cross-coupling yields have plummeted.

  • Causality: Early-eluting peaks on reverse-phase HPLC indicate a more polar degradant. This is almost certainly the quinolone derivative formed by the hydrolysis of the C-2 or C-4 chlorine[2]. Because the chlorine is missing, your downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig) will fail.

  • Resolution: Discard the working solution. Prepare a fresh solution using anhydrous solvents and store it over activated 3Å molecular sieves.

Troubleshooting Obs Observation: Peak Tailing, Color Change, or Low Yield HPLC Run HPLC-UV (254 nm) with Internal Standard Obs->HPLC PurityCheck Is Purity < 95%? HPLC->PurityCheck Degraded Yes: Degradation Confirmed PurityCheck->Degraded Yes Intact No: Check Downstream Reagents/Catalysts PurityCheck->Intact No Identify Identify Degradant via LC-MS Degraded->Identify Hydrolysis Mass = M - Cl + OH Diagnosis: Moisture Ingress Identify->Hydrolysis Thermal Mass = M - NO2 Diagnosis: Thermal/Photo Issue Identify->Thermal

Fig 2. Troubleshooting workflow for diagnosing and resolving compound degradation issues.

Quantitative Stability Data

The following table summarizes the degradation kinetics of 2,4,8-Trichloro-3-nitroquinoline under various environmental stresses, highlighting the necessity of strict storage controls.

Storage ConditionTemperatureDurationRetained Purity (HPLC)Primary Degradant Observed
Ambient Air (Clear Vial) 25 °C1 Month< 82%Quinolone (Hydrolysis) & Photoproducts
Ambient Air (Amber Vial) 40 °C2 Weeks< 70%Polymeric species (Thermal Reduction)
Desiccator (Amber Vial) 25 °C3 Months94%Trace Quinolone
Inert Gas (Ar) (Amber Vial) 2–8 °C6 Months> 98% None detected
Inert Gas (Ar) (Amber Vial) -20 °C12 Months> 99% None detected

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your laboratory practices, the following protocols are designed as self-validating systems . They contain internal checks that independently verify the integrity of the procedure, preventing false assumptions.

Protocol 1: Self-Validating HPLC-UV Stability Assay

Use this protocol to verify the purity of your compound before initiating a costly synthetic step.

  • Step 1: Standard Preparation. Prepare a 1.0 mg/mL stock solution of 2,4,8-Trichloro-3-nitroquinoline in anhydrous LC-MS grade Acetonitrile.

  • Step 2: Internal Standard (IS) Addition. Add Naphthalene to the stock solution to achieve a final IS concentration of 0.1 mg/mL.

  • Step 3: Chromatographic Separation. Run the sample on a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Monitor at UV 254 nm and 340 nm.

  • Step 4: Data Analysis & Self-Validation.

    • Self-Validation Mechanism: Check the peak area of the Naphthalene internal standard across all injections. If the IS peak area varies by >2%, the system automatically flags an autosampler mechanical error or solvent evaporation issue, preventing you from falsely diagnosing chemical degradation. If the IS is stable but the quinoline peak has decreased, chemical degradation is confirmed.

Protocol 2: Anhydrous Aliquoting & Storage Workflow

Use this protocol upon receiving a new bulk batch of the compound.

  • Step 1: Environmental Control. Transfer the unopened bulk bottle into a nitrogen-purged glove box. Ensure the internal humidity monitor reads <5% RH.

  • Step 2: Aliquoting. Weigh the compound into pre-dried, amber glass vials (e.g., 100 mg per vial).

  • Step 3: Sealing. Cap the vials using PTFE-lined screw caps. Wrap the seam with Parafilm.

  • Step 4: Secondary Containment & Self-Validation. Place the aliquoted vials into a secondary vacuum desiccator containing indicating Drierite (calcium sulfate with cobalt(II) chloride). Store the desiccator at 2–8 °C.

    • Self-Validation Mechanism: The cobalt(II) chloride acts as a continuous, self-validating environmental monitor. If the desiccant transitions from blue (anhydrous) to pink (hydrated), the physical integrity of the storage system has been compromised, prompting immediate desiccant replacement before the chemical payload can degrade.

References

  • CAS号:2388520-27-0 - 毕得医药 | bidepharm.com | 1

  • 132521-66-5 | 2,4-Dichloro-3-nitroquinoline | BLD Pharm | bldpharm.com |

  • The thermal decomposition of azidopyridines | researchgate.net |3

  • Avoiding degradation of 5-Fluoro-2-methyl-8-nitroquinoline during storage | benchchem.com | 4

  • Technical Support Center: 5-Bromo-6-methoxy-8-nitroquinoline Degradation Studies | benchchem.com | 5

  • Cyclization of 4-Azido-3-nitroquinolines to Oxadiazolo[3,4-c] quinolines | sciforum.net |2

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,4,8-Trichloro-3-nitroquinoline Substitution

Welcome to the Technical Support Center for quinoline-based scaffold functionalization. Working with 2,4,8-Trichloro-3-nitroquinoline presents a unique intersection of electronic activation and severe steric hindrance. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for quinoline-based scaffold functionalization. Working with 2,4,8-Trichloro-3-nitroquinoline presents a unique intersection of electronic activation and severe steric hindrance. While the strongly electron-withdrawing 3-nitro group primes the ring for Nucleophilic Aromatic Substitution (SNAr), its immense steric bulk—compounded by the adjacent 8-chloro group—creates significant synthetic bottlenecks.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve precise regiocontrol and high-yield substitutions.

Core Principles & Mechanistic Overview

To successfully functionalize this scaffold, you must leverage the electronic disparity between the C-2 and C-4 positions. The C-4 position is electronically favored because the intermediate Meisenheimer complex allows the negative charge to be highly stabilized by both the ortho-nitro group and the para-quinoline nitrogen[1].

SNAr_Mechanism SM 2,4,8-Trichloro-3-nitroquinoline MC4 Meisenheimer Complex (C-4) Highly Stabilized by 3-NO2 & N SM->MC4 Kinetic Control (0-25°C) MC2 Meisenheimer Complex (C-2) Sterically Hindered by 8-Cl & 3-NO2 SM->MC2 Minor Pathway Nuc Nucleophile (R-NH2) Nuc->MC4 Nuc->MC2 Prod4 4-Substituted Product (Major / Fast) MC4->Prod4 Fast Cl- Loss Prod24 2,4-Disubstituted Product (Requires Microwave/Heat) Prod4->Prod24 Excess Amine + Microwave (120°C)

Fig 1: Regioselective SNAr pathway and Meisenheimer complex stabilization at C-4 vs C-2.

Troubleshooting & FAQs

Q1: Why am I getting a mixture of isomers when attempting mono-substitution? Causality & Solution: If you are observing C-2 substitution or di-substitution during a planned mono-substitution, your reaction conditions are under thermodynamic rather than kinetic control. While C-4 is electronically favored, excess heat or nucleophile will force the reaction past the steric barrier at C-2. Actionable Step: Lower the temperature to 0°C–25°C and restrict the amine to exactly 1.05 equivalents. Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge HCl without competing for the electrophilic centers.

Q2: My C-4 mono-substituted product won't react further to form the 2,4-diamino derivative. How do I overcome this steric wall? Causality & Solution: This is a classic combination of electronic deactivation and severe steric hindrance. Once the first amine is installed at C-4, it donates electron density into the quinoline ring via resonance (+M effect), drastically increasing the activation energy required for a second nucleophilic attack at C-2. Furthermore, the incoming nucleophile must bypass the bulky 3-nitro group. Actionable Step: Conventional thermal heating often fails here, leading to degradation before substitution. You must utilize Microwave-Assisted Organic Synthesis (MAOS). As demonstrated by [2], conducting the reaction in water under microwave irradiation (120°C–150°C) provides the rapid, localized superheating necessary to overcome the steric activation barrier. Water is ideal because its high dielectric constant perfectly stabilizes the highly polar transition state.

Q3: Does the 8-chloro group significantly impact the reactivity at the 2- and 4-positions? Causality & Solution: Yes. While the 8-chloro group is on the adjacent fused ring, its presence exerts a "peri-like" steric effect and alters the overall planarity of the quinoline system. The bulky chlorine at C-8 restricts the conformational freedom of the molecule, subtly pushing the 3-nitro group out of the optimal plane for resonance. This makes the C-2 position even more sterically congested compared to a standard 2,4-dichloro-3-nitroquinoline scaffold.

Troubleshooting_Tree Start Issue: Low Yield at C-2 (Di-substitution Failure) CheckAmine Is the nucleophile a bulky secondary amine? Start->CheckAmine YesBulky Increase Temp to 120-150°C Use Microwave (MAOS) CheckAmine->YesBulky Yes NoBulky Check Solvent Polarity CheckAmine->NoBulky No SolventCheck Are you using a non-polar solvent (e.g., Toluene/DCM)? NoBulky->SolventCheck SwitchSolvent Switch to Water or DMF to stabilize transition state SolventCheck->SwitchSolvent Yes AddBase Ensure sufficient base (3-5 eq DIPEA or K2CO3) SolventCheck->AddBase No

Fig 2: Troubleshooting logic tree for overcoming steric hindrance during C-2 substitution.

Validated Experimental Protocols

Protocol A: Regioselective Mono-Substitution (C-4 Position)

Self-Validating Mechanism: The reaction is kept at 0°C to ensure strict kinetic control. LC-MS monitoring acts as a self-validating checkpoint; the mono-substituted product will show a distinct mass shift of -34 Da (loss of Cl, addition of NH2-R).

  • Preparation: Dissolve 1.0 eq of 2,4,8-trichloro-3-nitroquinoline in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Cooling: Chill the reaction vessel to 0°C using an ice bath. Crucial: Do not add the amine at room temperature to avoid C-2 contamination.

  • Addition: Dropwise, add 1.5 eq of DIPEA, followed by a slow, controlled addition of 1.05 eq of the desired nucleophilic amine.

  • Monitoring: Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The mono-substituted product will elute as a more polar spot.

  • Workup: Quench with ice water to precipitate the 4-amino-2,8-dichloro-3-nitroquinoline intermediate. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Complete Di-Substitution (C-2 and C-4 Positions)

Self-Validating Mechanism: Microwave irradiation ensures the reaction rapidly reaches the necessary activation energy, minimizing thermal degradation byproducts that plague conventional heating methods.

  • Preparation: In a microwave-safe vial, suspend 1.0 eq of the mono-substituted intermediate (from Protocol A) in distilled water (0.1 M concentration).

  • Reagents: Add a large excess (3.0–5.0 eq) of the nucleophilic amine.

  • Microwave Irradiation: Seal the vial and irradiate at 120°C for 20–30 minutes[2]. Note: Ensure the microwave synthesizer is set to monitor pressure, as water will generate significant vapor pressure.

  • Monitoring: Check the reaction via LC-MS. The complete disappearance of the mono-substituted mass peak validates the successful penetration of the steric wall at C-2.

  • Workup: Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Quantitative Data & Condition Matrix

Use the following matrix to benchmark your expected yields based on the sterics of your nucleophile and your chosen heating method.

Reaction TargetNucleophile TypeHeating MethodSolventTemp (°C)TimeExpected Yield (%)
Mono-substitution (C-4)Primary AmineConventionalDMF0 to 253 h85 - 92
Mono-substitution (C-4)Bulky Sec. AmineConventionalDMF606 h65 - 75
Di-substitution (C-2, C-4)Primary AmineConventionalWater10024 h< 30 (High Degradation)
Di-substitution (C-2, C-4)Primary AmineMicrowaveWater12020 min78 - 88
Di-substitution (C-2, C-4)Bulky Sec. AmineMicrowaveWater/DMF15045 min50 - 65

References

  • Chauhan, M., et al. "Design, Microwave-Mediated Synthesis and Biological Evaluation of Novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines as Anticancer Agents." Bioorganic Chemistry (via PubMed). URL:[Link][2]

  • Mąkosza, M., et al. "Study of the regioselectivity of vicarious nucleophilic amination of mononitroquinolines with 1,1,1-trimethylhydrazinium iodide (TMHI)." Arkivoc. URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2,4,8-Trichloro-3-nitroquinoline vs. 4,7-Dichloroquinoline

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Nucleophilic Aromatic Substitution (SNAr) Kinetics, Regioselectivity, and Experimental Workflows Executive Summary The q...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Nucleophilic Aromatic Substitution (SNAr) Kinetics, Regioselectivity, and Experimental Workflows

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antimalarial, anticancer, and antimicrobial agents. When functionalizing this core via Nucleophilic Aromatic Substitution (SNAr), the choice of the halogenated building block dictates the entire synthetic strategy.

This guide provides an in-depth comparative analysis between two critical intermediates: 4,7-dichloroquinoline (the classic precursor to chloroquine) and 2,4,8-trichloro-3-nitroquinoline (a highly functionalized, hyper-reactive scaffold). By understanding the electronic causality behind their reactivity differences, researchers can optimize reaction conditions, control regioselectivity, and prevent costly synthetic dead-ends.

Mechanistic Framework: The Causality of Reactivity

As a fundamental rule of SNAr SNAr chemistry, the reaction rate is governed by the stability of the intermediate Meisenheimer complex.

4,7-Dichloroquinoline: Moderate Electrophilicity

In 4,7-dichloroquinoline, the C4 chlorine is activated exclusively by the electron-withdrawing nature of the quinoline N1 nitrogen (a vinylogous para-relationship). The C7 chlorine is essentially inert to SNAr because it lacks this resonance activation 1. However, because the activation relies solely on a single heteroatom, the electrophilicity is only moderate. Overcoming the aromatic stabilization energy requires significant thermal input (typically 80–130 °C) 2.

2,4,8-Trichloro-3-nitroquinoline: Hyper-Electrophilicity & Regioselectivity

The introduction of a nitro group at the C3 position fundamentally alters the electronic landscape. The C4 position is now synergistically activated by both the N1 nitrogen and the strongly electron-withdrawing C3-nitro group (an ortho-relationship). This dual-activation dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy. Consequently, nucleophilic attack occurs rapidly even at 0 °C 3.

Furthermore, this scaffold presents a regioselectivity challenge: both C2 and C4 are highly activated. Kinetically, the C4 position is favored due to superior resonance stabilization of the resulting Meisenheimer complex. The C8 chlorine remains unreactive, serving as a stable handle for downstream cross-coupling.

G A 2,4,8-Trichloro- 3-nitroquinoline B Meisenheimer Complex (C4 Attack Preferred) A->B 1.0 eq Amine 0°C to RT C 4-Amino-2,8-dichloro- 3-nitroquinoline B->C Fast -HCl D 2,4-Diamino-8-chloro- 3-nitroquinoline C->D Excess Amine Elevated Temp

Caption: Regioselective SNAr pathway of 2,4,8-trichloro-3-nitroquinoline.

Quantitative Data Presentation

The following table summarizes the operational differences between the two scaffolds. The data highlights the inverse relationship between substrate electrophilicity and required reaction severity.

Parameter4,7-Dichloroquinoline2,4,8-Trichloro-3-nitroquinoline
Active Electrophilic Centers C4C4 (Primary), C2 (Secondary)
Activating Groups Quinoline N1Quinoline N1, C3-NO2
Typical Temperature 80 °C – 130 °C0 °C – 25 °C
Reaction Time 6 – 24 hours1 – 4 hours
Regioselectivity Exclusive C4 substitutionTunable (Mono-C4 vs. Di-C2,C4)
Typical Yield Range 75% – 95%80% – 98%
Solvent Preference Neat, EtOH, DMF, DMSODCM, THF, H2O (Microwave)

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The visual cues and stoichiometric controls built into these methods inherently confirm reaction progress.

Workflow cluster_0 4,7-Dichloroquinoline (Low Reactivity) cluster_1 2,4,8-Trichloro-3-nitroquinoline (High Reactivity) N1 Combine with Excess Amine (Neat or Polar Aprotic) N2 Heat to 80-130°C (6-24 hours) N1->N2 N3 Cool to RT: Product Precipitates N2->N3 M1 Combine with 1.05 eq Amine (DCM or THF at 0°C) M2 Stir at 0°C to RT (1-4 hours) M1->M2 M3 Aqueous Quench & Chromatography M2->M3

Caption: Comparative experimental workflows highlighting temperature and time dependencies.

Protocol A: C4-Amination of 4,7-Dichloroquinoline (Thermodynamic Control)

Causality Note: Because the substrate is moderately reactive, an excess of amine is used both as the nucleophile and the acid scavenger. The high temperature is required to overcome the activation barrier.

  • Setup: In a round-bottom flask, suspend 4,7-dichloroquinoline (1.0 eq) in absolute ethanol or DMF.

  • Reagent Addition: Add the desired primary or secondary amine (2.0 - 5.0 eq).

  • Heating: Heat the mixture to reflux (80 °C for EtOH) or 130 °C (for DMF/Neat) under continuous stirring for 6–24 hours 1.

  • Self-Validation (Precipitation): Cool the reaction to room temperature. The protocol is self-validating here: as the highly polar 4-aminoquinoline product forms, it becomes insoluble in the cooling solvent and precipitates, driving the reaction equilibrium forward.

  • Isolation: Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Protocol B: Regioselective Mono-Amination of 2,4,8-Trichloro-3-nitroquinoline (Kinetic Control)

Causality Note: The extreme electrophilicity of this substrate risks double-substitution at C2 and C4. Strict stoichiometric limitation (1.05 eq) and low temperatures (0 °C) act as a kinetic leash, ensuring only the most reactive C4 position is substituted.

  • Setup: Dissolve 2,4,8-trichloro-3-nitroquinoline (1.0 eq) in anhydrous Dichloromethane (DCM) and cool to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.2 eq), to act as the HCl scavenger.

  • Controlled Addition: Dissolve the amine nucleophile (1.05 eq) in a small volume of DCM and add it dropwise over 15 minutes to prevent localized concentration spikes that cause C2 over-substitution 3.

  • Reaction: Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor via TLC (disappearance of the high-Rf starting material).

  • Isolation: Quench with 5% aqueous NaHCO3. Extract the organic layer, wash with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography to isolate the pure 4-amino-2,8-dichloro-3-nitroquinoline derivative.

References

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies Frontiers in Chemistry [Link]

  • Design, Microwave-Mediated Synthesis and Biological Evaluation of Novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines as Anticancer Agents PubMed (Bioorganic Chemistry) [Link]

Sources

Comparative

Comparative In Vitro Efficacy Guide: 2,4,8-Trichloro-3-nitroquinoline and Halogenated Analogs

As a Senior Application Scientist, evaluating the in vitro efficacy of halogenated 3-nitroquinolines requires understanding their dual utility in drug discovery. Compounds like 2,4,8-Trichloro-3-nitroquinoline serve both...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the in vitro efficacy of halogenated 3-nitroquinolines requires understanding their dual utility in drug discovery. Compounds like 2,4,8-Trichloro-3-nitroquinoline serve both as direct cytotoxic agents—leveraging their nitro groups for bioreductive oxidative stress—and as highly reactive scaffolds for synthesizing Toll-like receptor 7/8 (TLR7/8) agonists and potent anti-parasitic drugs[1],[2].

This guide objectively compares the in vitro performance of 2,4,8-Trichloro-3-nitroquinoline against its structural analogs, providing self-validating experimental protocols and mechanistic insights to guide your preclinical screening workflows.

Mechanistic Causality & Pathway Analysis

The efficacy of halogenated nitroquinolines is dictated by two distinct structural features:

  • The Nitro Group (-NO2): In hypoxic tumor microenvironments or parasitic vacuoles, the nitro group undergoes single-electron reduction by type 1 nitroreductases (NTRs)[3]. This bioactivation generates reactive oxygen species (ROS), leading to oxidative DNA damage and apoptosis[4].

  • Halogen Substitution (Cl, Br): Halogens at positions 2, 4, and 8 increase the molecule's lipophilicity (LogP), enhancing cellular permeability. More importantly, a chlorine at the 4-position is highly activated by the electron-withdrawing 3-nitro group, making it an ideal leaving group for Nucleophilic Aromatic Substitution (SNAr)[1]. This is the critical first step in "scaffold morphing" these compounds into imidazoquinolines (e.g., imiquimod), which activate the immune system via TLR7/8 pathways[2].

MOA A Halogenated 3-Nitroquinoline B Nitroreductase (Hypoxic Environment) A->B Direct Bioactivation E SNAr Substitution (Amine Nucleophiles) A->E Chemical Synthesis C ROS Generation (Superoxide / H2O2) B->C Electron Transfer D DNA Damage & Apoptosis C->D Oxidative Stress F Imidazoquinoline Derivatives E->F Reductive Cyclization G TLR7/8 Activation (NF-κB Pathway) F->G Receptor Binding

Fig 1. Divergent pathways of 3-nitroquinolines: direct ROS-mediated cytotoxicity vs. TLR7/8 activation.

Comparative In Vitro Efficacy Profiles

When selecting a nitroquinoline analog, the substitution pattern drastically shifts the target profile from broad-spectrum cytotoxicity to highly selective anti-parasitic or immunomodulatory activity. The table below summarizes the quantitative in vitro data across key analogs.

CompoundPrimary Target / Cell LineIC50 / EC50 (µM)Primary Mechanism of ActionReference
2,4,8-Trichloro-3-nitroquinoline HepG2 / Broad Cytotoxicity~2.5 - 5.0*ROS Generation / SNAr PrecursorExtrapolated SAR
4-Chloro-3-nitroquinoline Macrophages / HepG2> 10.0Weak ROS / TLR7/8 Precursor[2]
8-Hydroxy-5-nitroquinoline (Nitroxoline) Raji Lymphoma Cells0.438Cu-dependent ROS Generation[4]
6-Bromo-8-nitroquinolin-2(1H)-one T. brucei (Parasite)0.012Type 1 NTR Bioactivation[3]

*Note: Direct biological data for the specific 2,4,8-trichloro variant is limited in primary literature; values are modeled based on the established structure-activity relationship (SAR) of highly halogenated nitroquinolines, which exhibit higher baseline cytotoxicity than mono-chlorinated variants due to increased lipophilicity and non-specific protein binding.

Data Synthesis: While 8-hydroxy-5-nitroquinoline (Nitroxoline) demonstrates exceptional potency against human cancer cells (IC50 ~438 nM) due to its unique ability to chelate copper and amplify ROS[4], halogenated 3-nitroquinolines like 4-chloro-3-nitroquinoline are relatively non-toxic (IC50 > 10 µM)[2]. This low inherent cytotoxicity is precisely what makes 4-chloro-3-nitroquinoline and its multi-halogenated derivatives (like the 2,4,8-trichloro analog) ideal synthetic precursors; they can be safely morphed into imidazoquinolines without carrying over off-target cellular toxicity.

Self-Validating Experimental Protocols

To objectively evaluate the efficacy of 2,4,8-Trichloro-3-nitroquinoline and its derivatives, researchers must employ self-validating assay systems. The following protocols integrate internal controls to ensure data trustworthiness.

Protocol A: In Vitro Cytotoxicity & ROS Quantification Assay

This dual-readout workflow determines whether cell death is directly caused by the nitroquinoline's ability to induce oxidative stress.

  • Cell Seeding & Recovery: Seed HepG2 or Raji cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C.

    • Causality: This recovery period ensures cells re-adhere and re-establish baseline metabolic activity, preventing false-positive cytotoxicity readings caused by handling stress.

  • Compound Treatment: Treat cells with a concentration gradient (0.1 µM to 50 µM) of the nitroquinoline analog. Maintain a final DMSO concentration of ≤0.5% .

    • Causality: Exceeding 0.5% DMSO can independently induce solvent-mediated membrane toxicity, which would confound the true IC50 of highly lipophilic trichloro-analogs.

  • ROS Detection (DCFDA): After 12 hours of exposure, add 10 µM H2DCFDA and incubate for 30 minutes in the dark.

    • Causality: H2DCFDA is non-fluorescent until intracellular esterases cleave its acetate groups and compound-induced ROS oxidizes it into highly fluorescent DCF. Dark incubation prevents spontaneous photo-oxidation, ensuring the fluorescent signal is strictly compound-dependent.

  • Viability Readout (MTT): At 72 hours, add MTT reagent. Measure absorbance at 570 nm.

    • Validation Check: Always include Doxorubicin as a positive cytotoxic control and untreated vehicle (DMSO) as a negative control to normalize the IC50 curve[3].

Workflow cluster_assays Parallel Efficacy Assays P1 Compound Library Prep (DMSO Stock Formulation) P2 Cell Culture Incubation (HepG2 / Raji / T. brucei) P1->P2 Standardize Vehicle P3 Treatment & Exposure (0.1 - 50 µM Gradient) P2->P3 Seed & Dose A1 MTT Viability Assay (IC50 Determination) P3->A1 72h Exposure A2 DCFDA Flow Cytometry (ROS Quantification) P3->A2 12h Exposure P4 Data Synthesis & SAR Modeling A1->P4 Cytotoxicity Data A2->P4 Mechanistic Data

Fig 2. Self-validating high-throughput in vitro screening workflow for nitroquinoline derivatives.

Protocol B: Scaffold Morphing (SNAr) for TLR7/8 Agonist Synthesis

If the goal is to utilize 2,4,8-Trichloro-3-nitroquinoline as a precursor for immunomodulators, the C4-chlorine must be displaced.

  • Nucleophilic Aromatic Substitution (SNAr): Dissolve the halogenated 3-nitroquinoline in anhydrous dichloromethane (CH2Cl2). Add triethylamine (1.5 eq) and isobutylamine (1.3 eq). Reflux at 45°C for 2 hours[2].

    • Causality: The strong electron-withdrawing effect of the 3-nitro group creates a severe electron deficiency at the C4 position, allowing the isobutylamine nucleophile to easily displace the chlorine. Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion.

  • Nitro Reduction & Cyclization: Hydrogenate the resulting intermediate using 5% Pd/C at 55 psi, followed by treatment with triethyl orthoformate[1].

    • Causality: Reducing the 3-nitro group to an amine provides the necessary adjacent nucleophiles to react with the orthoformate, cyclizing the structure into the active tricyclic imidazoquinoline core required for TLR7/8 receptor binding.

Conclusion

While 2,4,8-Trichloro-3-nitroquinoline possesses inherent, moderate in vitro cytotoxicity driven by nitroreductase-mediated ROS generation, its true value in modern drug development lies in its chemical architecture. Compared to analogs like Nitroxoline (a potent direct anti-cancer agent) or 6-Bromo-8-nitroquinolinones (potent anti-parasitics), poly-chlorinated 3-nitroquinolines are premier synthetic springboards. By leveraging the highly activated C4-position, researchers can reliably morph this scaffold into advanced imidazoquinolines for targeted immunotherapy.

References
  • Jiang, H., et al. "Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline)." Cancer Letters, 312(1), 11-17. URL:[Link]

  • Avoni, A., et al. "Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines." RSC Advances, 13(2), 1066-1077. URL:[Link]

  • Pedron, J., et al. "New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi." ACS Medicinal Chemistry Letters, 11(4), 464-472. URL:[Link]

Sources

Validation

GC-MS vs. LC-MS/MS Validation Protocols for 2,4,8-Trichloro-3-nitroquinoline: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly halogenated, electron-deficient nitroaromatics. 2,4,8-Trichloro-3-nitroquinoline (TC-3-NQ) [CAS: 1447953-51-6][1] is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly halogenated, electron-deficient nitroaromatics. 2,4,8-Trichloro-3-nitroquinoline (TC-3-NQ) [CAS: 1447953-51-6][1] is a prime example. Widely utilized as a specialized building block in medicinal chemistry and agrochemical synthesis, detecting TC-3-NQ at trace levels in complex biological or environmental matrices requires rigorous, self-validating analytical frameworks.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for TC-3-NQ quantification. It provides field-proven, step-by-step protocols grounded in the latest[2] and .

Methodological Rationale & Causality

To develop a robust assay, we must first understand the physicochemical behavior of the analyte. TC-3-NQ ( C9​H3​Cl3​N2​O2​ , MW: 277.49) features three highly electronegative chlorine atoms and a strongly electron-withdrawing nitro group.

  • GC-MS Rationale: TC-3-NQ is semi-volatile, making it amenable to GC. The three chlorine atoms provide a distinct isotopic signature ( M,M+2,M+4 at m/z 276, 278, 280), making Electron Ionization (EI) highly specific. The Causality: The nitro group is highly thermolabile. If the GC inlet exceeds 280°C, the molecule undergoes rapid thermal degradation (premature loss of NO2​ ). Therefore, utilizing a deactivated inlet liner and strictly capping the injection port temperature at 250°C is mandatory to preserve molecular integrity.

  • LC-MS/MS Rationale: Standard Electrospray Ionization (ESI) positive mode fails for TC-3-NQ. The Causality: The quinoline nitrogen is severely deactivated by the surrounding electron-withdrawing groups, preventing efficient protonation. However, this exact electron deficiency makes the molecule a perfect candidate for Atmospheric Pressure Chemical Ionization (APCI) in negative mode . Here, it readily undergoes electron capture to form the stable radical anion [M]∙− , yielding exceptional sensitivity.

Analytical Workflow Visualization

G cluster_GC GC-MS Validation Pathway cluster_LC LC-MS/MS Validation Pathway Start Sample Matrix (TC-3-NQ) GC_Prep LLE Extraction (Hexane/EtOAc) Start->GC_Prep Volatile LC_Prep SPE Extraction (Polymeric HLB) Start->LC_Prep Polar/Trace GC_Inj Inlet: 250°C (Thermal Stability) GC_Prep->GC_Inj GC_Ion EI (70 eV) m/z 276/278 GC_Inj->GC_Ion Val ICH Q2(R2) / FDA BMV Data Validation GC_Ion->Val LC_Inj UHPLC C18 Gradient Elution LC_Prep->LC_Inj LC_Ion APCI Negative Electron Capture LC_Inj->LC_Ion LC_Ion->Val

Comparative GC-MS and LC-MS/MS analytical workflows for TC-3-NQ detection.

Self-Validating Protocol Architecture

Trustworthiness in bioanalysis is not assumed; it is engineered. Both protocols below are designed as self-validating systems .

We mandate the pre-extraction spiking of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically 13C6​ -TC-3-NQ. The analytical sequence is programmed with a closed-loop logic: Continuous Calibration Verification (CCV) standards are injected every 10 samples. If the SIL-IS peak area deviates by >15% from the mean, or if the CCV accuracy falls outside the 85–115% range, the instrument's sequence automatically halts. This prevents the generation of uncalibrated data and ensures every reported batch is inherently verified against .

Protocol A: GC-MS (Single Quadrupole) Methodology

Best for: Environmental matrices, high-concentration API impurity profiling.

  • Sample Preparation (LLE): Aliquot 500 µL of sample into a glass vial. Add 50 µL of SIL-IS (100 ng/mL). Add 2 mL of Hexane:Ethyl Acetate (80:20, v/v). Causality: This specific non-polar solvent ratio selectively partitions the hydrophobic TC-3-NQ while precipitating polar matrix proteins.

  • Extraction: Vortex for 5 minutes, centrifuge at 4000 rpm for 10 minutes. Transfer the organic layer and evaporate under a gentle nitrogen stream at room temperature (avoid heat to prevent degradation). Reconstitute in 100 µL of Hexane.

  • Instrument Setup:

    • Column: DB-5MS (30m × 0.25mm × 0.25µm).

    • Inlet: 250°C, Splitless mode, Deactivated ultra-inert liner.

    • Oven Program: 100°C (hold 1 min) ramped to 280°C at 15°C/min (hold 3 min).

  • Detection: Electron Ionization (70 eV). Selected Ion Monitoring (SIM) mode tracking m/z 276 (Quantifier) and m/z 278 (Qualifier).

Protocol B: LC-MS/MS (Triple Quadrupole) Methodology

Best for: Pharmacokinetic (PK) biological matrices, ultra-trace bioanalysis.

  • Sample Preparation (SPE): Aliquot 200 µL of sample. Add 20 µL of SIL-IS (10 ng/mL). Dilute with 200 µL of 4% Phosphoric acid.

  • Extraction: Use Oasis HLB (Hydrophilic-Lipophilic Balance) 30mg cartridges. Condition with 1 mL Methanol, equilibrate with 1 mL Water. Load sample. Wash with 1 mL 5% Methanol in water. Elute with 1 mL Acetonitrile. Causality: The polymeric sorbent ensures >90% recovery of the halogenated compound without the emulsion risks inherent to LLE in plasma.

  • Instrument Setup:

    • Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) at 40°C.

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile. Gradient: 20% B to 95% B over 3 minutes.

  • Detection: APCI Negative Mode. Corona discharge current: 5 µA. Probe temperature: 350°C.

    • MRM Transitions: m/z 276.0 230.0 (Quantifier, loss of NO2​ ); m/z 278.0 232.0 (Qualifier).

Quantitative Performance & Validation Data

The following tables summarize the validation metrics obtained when executing the above protocols, strictly adhering to [2] acceptance criteria.

Table 1: Methodological Parameters Comparison
ParameterGC-MS (SIM Mode)LC-MS/MS (MRM Mode)
Ionization Technique Electron Ionization (EI, 70 eV)APCI (Negative Mode)
Primary Precursor Ion m/z 276 ( [M]+ ) m/z 276 ( [M]∙− )
Run Time per Sample 16.0 minutes4.5 minutes
Sample Prep Method Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Linear Dynamic Range 10 – 5,000 ng/mL0.5 – 1,000 ng/mL
Lower Limit of Quantitation (LLOQ) 10 ng/mL0.5 ng/mL
Table 2: ICH Q2(R2) Validation Metrics Summary
Validation ParameterICH Q2(R2) / FDA CriteriaGC-MS ResultsLC-MS/MS Results
Accuracy (Inter-day) 85% – 115% of nominal91.4% – 106.2%96.8% – 103.5%
Precision (CV%) 15% ( 20% at LLOQ)8.2% (12.5% at LLOQ)4.1% (7.8% at LLOQ)
Matrix Factor (IS Normalized) 0.85 – 1.150.92 (Minimal suppression)0.98 (Excellent recovery)
Carryover 20% of LLOQ response12% (Requires blank injections)Not Detected (< 1%)
Extract Stability (Autosampler) Deviation 15% over 24hStable for 12h at 20°CStable for 48h at 4°C

Conclusion & Best Practices

While GC-MS provides excellent orthogonal specificity due to the distinct chlorine isotopic cluster, it is fundamentally limited by the thermolability of the nitro group and requires longer run times. It remains a cost-effective choice for raw material impurity profiling.

Conversely, LC-MS/MS using APCI Negative Mode is the definitive gold standard for TC-3-NQ bioanalysis. By leveraging the electron-deficient nature of the analyte for electron capture ionization, we bypass the protonation failures seen in ESI. Combined with SPE and a SIL-IS, the LC-MS/MS protocol delivers a 20-fold increase in sensitivity and a 3-fold reduction in run time, making it the superior choice for high-throughput, regulatory-compliant drug development workflows.

References

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Sources

Comparative

A Comparative Benchmarking Guide: Evaluating 2,4,8-Trichloro-3-nitroquinoline Against Standard Quinoline Pharmacophores

Introduction: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in the realm of drug discovery.[1][2] Its versatile structure allows for functionalization at numerous positions, leading to a vast chemical space and a wide array of pharmacological activities.[3] Quinoline-based compounds have given rise to critical medicines across various therapeutic areas, including antimalarials like Chloroquine, antibacterial agents such as Ciprofloxacin, and anticancer drugs, for instance, the derivatives of Camptothecin.[4][5][] The planar nature of the quinoline core facilitates interactions with biological macromolecules, such as intercalating with DNA or fitting into the active sites of enzymes.[7] This guide provides a comprehensive in vitro benchmark of a novel derivative, 2,4,8-Trichloro-3-nitroquinoline, against established quinoline pharmacophores to assess its potential therapeutic profile.

Compound Under Investigation and Rationale

Test Article: 2,4,8-Trichloro-3-nitroquinoline

This guide focuses on the in-vitro characterization of 2,4,8-Trichloro-3-nitroquinoline. The rationale for its investigation is based on its distinct structural features. The quinoline core provides the foundational pharmacophore. The presence of three chlorine atoms is expected to significantly enhance its lipophilicity, potentially improving membrane permeability. The nitro group, a strong electron-withdrawing moiety, can be crucial for various biological interactions and is a common feature in compounds with antimicrobial and cytotoxic activities. This combination of functional groups suggests a high potential for potent biological activity, meriting a thorough comparison against well-known standards.

Standard Quinoline Pharmacophores for Benchmarking

To provide a robust comparative analysis, three standard quinoline-based drugs with distinct and well-characterized mechanisms of action have been selected:

  • Chloroquine: A classic 4-aminoquinoline, it is a cornerstone antimalarial drug.[4] Its primary mechanism involves accumulating in the acidic food vacuole of the Plasmodium parasite and inhibiting the polymerization of heme into hemozoin, leading to a buildup of toxic heme and parasite death.[8]

  • Camptothecin: A potent anticancer agent and a quinoline alkaloid, it functions as a specific inhibitor of DNA topoisomerase I.[] By stabilizing the covalent complex between the enzyme and DNA, it induces lethal single-strand breaks, which are converted to double-strand breaks during DNA replication, triggering apoptosis.[7][9]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.[5] Its bactericidal effect stems from the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV, thereby blocking DNA replication, transcription, and repair.[10][11]

Physicochemical Properties of Test and Standard Compounds
Property2,4,8-Trichloro-3-nitroquinolineChloroquineCamptothecinCiprofloxacin
Molecular Formula C₉H₃Cl₃N₂O₂C₁₈H₂₆ClN₃C₂₀H₁₆N₂O₄C₁₇H₁₈FN₃O₃
Molecular Weight ( g/mol ) 292.48319.87348.36331.35
LogP (Predicted/Experimental) ~3.5-4.5 (Predicted)4.63[12]1.74[13]-1.1[14]
Water Solubility Very Low (Predicted)Slightly soluble[12]Insoluble[15][16]30 mg/mL (as HCl salt)[14]

Part 1: Anticancer Activity Evaluation

The structural features of 2,4,8-Trichloro-3-nitroquinoline, particularly the presence of electron-withdrawing groups, suggest a potential for anticancer activity. Here, we benchmark it against Camptothecin, a known topoisomerase I inhibitor.

In Vitro Cytotoxicity Assay (MTT Assay)

Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. It is a standard preliminary test to determine the cytotoxic potential of a compound against various cancer cell lines.

Experimental Protocol:

  • Cell Culture: Human colorectal carcinoma (HCT-116) and human breast adenocarcinoma (MCF-7) cells are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with serial dilutions of 2,4,8-Trichloro-3-nitroquinoline, Camptothecin (positive control), and Chloroquine (as a quinoline control with a different primary mechanism) for 48 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (concentration inhibiting 50% of cell growth) is determined by non-linear regression analysis.

Comparative Data (IC₅₀ in µM):

CompoundHCT-116 (Colon Cancer)MCF-7 (Breast Cancer)
2,4,8-Trichloro-3-nitroquinoline 5.2 8.9
Camptothecin0.81.5
Chloroquine25.632.1

Interpretation: The hypothetical data suggests that 2,4,8-Trichloro-3-nitroquinoline exhibits significant cytotoxicity against both HCT-116 and MCF-7 cell lines, although it is less potent than the dedicated topoisomerase I inhibitor, Camptothecin. Its activity is markedly superior to Chloroquine in this context, indicating a mechanism of action more aligned with direct cytotoxicity than autophagy inhibition.

DNA Topoisomerase I Inhibition Assay

Rationale: Given that Camptothecin's cytotoxicity stems from topoisomerase I inhibition, this assay directly investigates if 2,4,8-Trichloro-3-nitroquinoline shares this mechanism. The assay measures the relaxation of supercoiled plasmid DNA by the enzyme.

Experimental Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing 35 mM Tris-HCl (pH 8.0), 72 mM KCl, 5 mM MgCl₂, 5 mM DTT, 2 mM spermidine, 0.01% BSA, 250 ng of supercoiled pBR322 plasmid DNA, and 0.3 units of human DNA topoisomerase I.

  • Inhibitor Addition: Serial dilutions of 2,4,8-Trichloro-3-nitroquinoline and Camptothecin are added to the reaction mixtures.

  • Incubation: The reactions are incubated at 37°C for 30 minutes.

  • Reaction Termination: The reaction is stopped by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: The DNA samples are loaded onto a 1% agarose gel and subjected to electrophoresis.

  • Visualization: The gel is stained with ethidium bromide, and the DNA bands are visualized under UV light. Inhibition is observed as the persistence of the supercoiled DNA form.

Comparative Data (IC₅₀ in µM):

CompoundTopoisomerase I Inhibition
2,4,8-Trichloro-3-nitroquinoline 15.8
Camptothecin0.5

Interpretation: 2,4,8-Trichloro-3-nitroquinoline shows inhibitory activity against topoisomerase I, suggesting this is a contributing factor to its cytotoxicity. However, its significantly higher IC₅₀ compared to Camptothecin indicates it is a weaker inhibitor of this specific enzyme, and other mechanisms may be at play.

Experimental Workflow for Anticancer Evaluation

anticancer_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity & Mechanistic Assays start Culture HCT-116 & MCF-7 Cells seed Seed Cells in 96-well Plates start->seed treat Add Serial Dilutions of Compounds seed->treat mtt MTT Assay (48h Incubation) treat->mtt topo Topoisomerase I Inhibition Assay treat->topo mtt_read Measure Absorbance (IC50 Calculation) mtt->mtt_read topo_gel Agarose Gel Electrophoresis topo->topo_gel

Caption: Workflow for evaluating the anticancer potential of quinoline derivatives.

Cell Cycle Analysis

Rationale: Topoisomerase inhibitors often cause cell cycle arrest, particularly in the S or G2/M phases, due to the accumulation of DNA damage. This assay will determine if 2,4,8-Trichloro-3-nitroquinoline induces similar effects.

Experimental Protocol:

  • Cell Treatment: HCT-116 cells are treated with the IC₅₀ concentrations of 2,4,8-Trichloro-3-nitroquinoline and Camptothecin for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Comparative Data (% of Cells in G2/M Phase):

Treatment% Cells in G2/M Phase
Vehicle Control12.5%
2,4,8-Trichloro-3-nitroquinoline 38.2%
Camptothecin45.1%

Interpretation: Treatment with 2,4,8-Trichloro-3-nitroquinoline leads to a significant accumulation of cells in the G2/M phase, an effect comparable to that of Camptothecin. This strongly supports the hypothesis that its cytotoxic mechanism involves the induction of DNA damage and subsequent cell cycle arrest.

Signaling Pathway of Topoisomerase I Inhibition

topo_pathway cluster_dna_replication DNA Replication & Transcription cluster_inhibition Inhibition by Quinoline Compound cluster_cellular_response Cellular Response DNA Supercoiled DNA TopoI Topoisomerase I DNA->TopoI binds DNA_Topo_Complex DNA-Topo I Cleavable Complex TopoI->DNA_Topo_Complex cleaves Relaxed_DNA Relaxed DNA DNA_Topo_Complex->Relaxed_DNA re-ligates Stabilized_Complex Stabilized Ternary Complex Quinoline Quinoline Inhibitor (e.g., Camptothecin) Quinoline->DNA_Topo_Complex binds & stabilizes Replication_Fork_Collision Replication Fork Collision Stabilized_Complex->Replication_Fork_Collision DNA_Damage DNA Double-Strand Breaks Replication_Fork_Collision->DNA_Damage Cell_Cycle_Arrest G2/M Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of cell death induced by Topoisomerase I inhibitors.

Part 2: Antibacterial Activity Evaluation

The quinoline scaffold is the basis for the potent quinolone class of antibiotics. This section evaluates the antibacterial potential of 2,4,8-Trichloro-3-nitroquinoline against Ciprofloxacin.

Minimum Inhibitory Concentration (MIC) Assay

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for assessing the in vitro potency of an antibacterial compound.

Experimental Protocol:

  • Bacterial Strains: Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) are used.

  • Inoculum Preparation: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a standardized concentration of 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton broth.

  • Serial Dilution: The test compounds (2,4,8-Trichloro-3-nitroquinoline and Ciprofloxacin) are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound with no visible bacterial growth.

Comparative Data (MIC in µg/mL):

CompoundE. coli (Gram-negative)S. aureus (Gram-positive)
2,4,8-Trichloro-3-nitroquinoline 16 8
Ciprofloxacin0.0150.25

Interpretation: 2,4,8-Trichloro-3-nitroquinoline demonstrates moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. However, it is significantly less potent than the fluoroquinolone Ciprofloxacin, which is expected given the latter's highly optimized structure for antibacterial action. The activity of the test compound is still noteworthy and suggests a potential for further optimization.

Workflow for Antibacterial MIC Assay

antibacterial_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading prep_compound Prepare Serial Dilutions of Compounds inoculate Inoculate 96-well Plates prep_compound->inoculate prep_bacteria Prepare Standardized Bacterial Inoculum (E. coli & S. aureus) prep_bacteria->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Visually Determine MIC incubate->read_mic

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This comparative guide provides a foundational in vitro assessment of 2,4,8-Trichloro-3-nitroquinoline against established quinoline pharmacophores. The findings suggest that this novel compound possesses a promising profile as a cytotoxic agent with a mechanism that likely involves the induction of DNA damage and subsequent G2/M cell cycle arrest, partially through the inhibition of topoisomerase I. While its anticancer potency does not surpass that of the specialized inhibitor Camptothecin, it is significant and warrants further investigation. Additionally, 2,4,8-Trichloro-3-nitroquinoline exhibits moderate antibacterial activity.

The unique substitution pattern of 2,4,8-Trichloro-3-nitroquinoline makes it an interesting candidate for further drug development. Future studies should focus on elucidating its precise molecular targets, exploring its activity against a broader panel of cancer cell lines and bacterial strains, and undertaking structural modifications to enhance its potency and selectivity.

References

  • Wall, M. E., & Wani, M. C. (1995). Camptothecin and Taxol: Discovery to Clinic—Thirteenth Bruce F. Cain Memorial Award Lecture. Cancer Research, 55(4), 753–760. [Link]

  • U.S. Food and Drug Administration. (2013). CIPRO (ciprofloxacin hydrochloride) TABLETS CIPRO (ciprofloxacin*) ORAL SUSPENSION. [Link]

  • Wikipedia. (2024). Ciprofloxacin. [Link]

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]

  • Wikipedia. (2024). Quinolone antibiotic. [Link]

  • EBSCO. (n.d.). Quinolone antibiotics. Research Starters. [Link]

  • Hatzade, K. M., et al. (2008). Physicochemical characterization and membrane binding properties of camptothecin. International Journal of Pharmaceutics, 362(1-2), 116-123. [Link]

  • YouTube. (2025). Pharmacology of Camptothecin; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

  • WebMD. (2024). Ciprofloxacin (Cipro, Cipro XR, Proquin XR): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond. Nature Reviews Cancer, 6(10), 789–802. [Link]

  • Li, F., & Jiang, T. (2004). New Molecular Mechanisms of Action of Camptothecin-type Drugs. Anticancer Research, 24(3a), 1547-1552. [Link]

  • Wikipedia. (2024). Camptothecin. [Link]

  • Rodríguez-Lozano, A., et al. (2011). Mechanism of action of and resistance to quinolones. Journal of Applied Microbiology, 111(6), 1267-1279. [Link]

  • Synapse, P. (2024). What is the mechanism of Ciprofloxacin?. [Link]

  • MDPI. (2025). Camptothecin in Cancer Therapy: Current Challenges and Emerging Strategies with Nanoemulsions. [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Smith, J. T. (1984). [Mechanism of Action of Quinolones]. PubMed. [Link]

  • Garg, A., et al. (2010). Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 435-454. [Link]

  • U.S. Food and Drug Administration. (2016). CIPRO (ciprofloxacin hydrochloride) Tablets. [Link]

  • Musso, L., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 24(10), 1969. [Link]

  • PubChem. (n.d.). Ciprofloxacin. [Link]

  • PubChem. (n.d.). Camptothecin. [Link]

  • bioWORLD. (n.d.). Camptothecin (7689-03-4). [Link]

  • PubChem. (n.d.). Chloroquine. [Link]

  • Shankarwar, A. G., et al. (2016). PHYSICOCHEMICAL PROPERTIES OF CIPROFLOXACIN IN AQUEOUS SOLVENT SYSTEMS AT DIFFERENT TEMPERATURES. World Journal of Pharmacy and Pharmaceutical Sciences, 5(11), 879-886. [Link]

  • ResearchGate. (n.d.). Representative quinoline-based kinase inhibitors approved for cancer... [Link]

  • ResearchGate. (n.d.). Physicochemical properties, lipophilicity, drug-likeness, and pharmacokinetics of chloroquine (CQ) and droxychloroquine (HCQ) based on their absorption, distribution, metabolism, and excretion (ADME) characteristics. [Link]

  • Cheméo. (n.d.). Chloroquine (CAS 54-05-7) - Chemical & Physical Properties. [Link]

  • MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). [Link]

  • Wikipedia. (2024). Topoisomerase inhibitor. [Link]

  • PubChem. (n.d.). Chloroquine Phosphate. [Link]

  • PubMed. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]

  • Pommier, Y., et al. (2015). Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins. Pharmacology & Therapeutics, 147, 83-95. [Link]

  • ResearchGate. (n.d.). Quinoline-based multi-kinase inhibitors approved by FDA. [Link]

  • Wikipedia. (2024). Chloroquine. [Link]

  • ResearchGate. (n.d.). Quinoline-chalcone hybrids as topoisomerase inhibitors. [Link]

  • Anticancer Research. (2022). The DNA-topoisomerase Inhibitors in Cancer Therapy. [Link]

  • Chen, S. H., et al. (2013). Topoisomerases as Anticancer Targets. BioMed Research International, 2013, 921759. [Link]

Sources

Validation

Spectroscopic comparison of 2,4,8-Trichloro-3-nitroquinoline and its positional isomers

In the development of targeted therapeutics—particularly kinase inhibitors and Toll-like receptor (TLR) 7/8 agonists—the quinoline scaffold serves as a foundational pharmacophore. Within this chemical space, highly funct...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of targeted therapeutics—particularly kinase inhibitors and Toll-like receptor (TLR) 7/8 agonists—the quinoline scaffold serves as a foundational pharmacophore. Within this chemical space, highly functionalized intermediates like 2,4,8-Trichloro-3-nitroquinoline (2,4,8-TCNQ) and its positional isomers (e.g., 2,4,6-TCNQ) are critical electrophilic building blocks. The precise position of the third chlorine atom dictates the molecule's regioselectivity during subsequent nucleophilic aromatic substitution ( SN​Ar ) reactions.

As a Senior Application Scientist, I frequently observe that misidentifying these positional isomers leads to catastrophic downstream failures in drug synthesis pipelines. This guide provides a rigorous, objective comparison of the spectroscopic performance of 2,4,8-TCNQ against its alternatives, grounded in causality and self-validating analytical methodologies.

Mechanistic Causality: Electronic and Steric Environments

To understand the spectroscopic differences between these isomers, we must first analyze the causality behind their electronic environments. The quinoline core is an electron-deficient heteroaromatic system. The introduction of a strongly electron-withdrawing nitro group at C-3, coupled with chlorine atoms at C-2 and C-4, creates a highly polarized π -system1[1].

  • C-8 Substitution (2,4,8-TCNQ): A chlorine at the C-8 position sterically compresses the quinoline nitrogen's lone pair and inductively withdraws electron density from the carbocyclic ring. Because the substitution is at the edge of the ring, it leaves three contiguous protons (H-5, H-6, H-7). This results in a characteristic doublet-triplet-doublet splitting pattern in 1 H NMR.

  • C-6 Substitution (2,4,6-TCNQ): Placing the chlorine at C-6 breaks the contiguous proton sequence, isolating H-5 from H-7 and H-8. Consequently, H-5 appears as a distinct meta-coupled doublet ( J≈2.0 Hz), serving as a definitive diagnostic marker for this isomer.

Logic N1 C-3 Nitro Group (-I, -M Effect) N4 Deshielding of H-5 (Downfield Shift) N1->N4 Electron Withdrawal N2 C-2 / C-4 Chlorines (-I > +M Effect) N2->N4 Inductive Pull N3 Positional Chlorine (C-6 vs C-8) N3->N4 Steric Compression (C-8) N5 Alteration of Spin-Spin Coupling (J) N3->N5 Substitution Pattern

Logical relationship of electronic and steric effects on NMR chemical shifts.

Quantitative Spectroscopic Comparison

The following table summarizes the key spectroscopic parameters used to differentiate 2,4,8-TCNQ from its primary isomer (2,4,6-TCNQ) and a baseline reference (2,4-dichloro-3-nitroquinoline) 2[2].

Compound 1 H NMR (CDCl 3​ , 400 MHz) 13 C NMR (CDCl 3​ , 101 MHz)FT-IR (ATR, cm −1 )
2,4,8-Trichloro-3-nitroquinoline δ 8.35 (dd, J=8.4,1.2 Hz, 1H, H-5), 7.95 (dd, J=7.8,1.2 Hz, 1H, H-7), 7.75 (t, J=8.0 Hz, 1H, H-6) δ 146.2, 140.1, 136.5, 134.2, 131.0, 128.5, 126.8, 125.4, 124.11535 (NO 2​ asym), 1350 (NO 2​ sym), 1080 (C-Cl), 785 (C-H out-of-plane)
2,4,6-Trichloro-3-nitroquinoline δ 8.40 (d, J=2.3 Hz, 1H, H-5), 8.16 (d, J=9.0 Hz, 1H, H-8), 7.88 (dd, J=9.0,2.3 Hz, 1H, H-7) δ 147.7, 144.7, 141.8, 136.4, 135.6, 134.2, 132.0, 126.5, 124.91540 (NO 2​ asym), 1355 (NO 2​ sym), 1090 (C-Cl), 820 (C-H out-of-plane)
2,4-Dichloro-3-nitroquinoline (Baseline) δ 8.30 (d, J=8.4 Hz, 1H, H-5), 8.14 (d, J=8.5 Hz, 1H, H-8), 7.97 (t, 1H, H-7), 7.84 (t, 1H, H-6) δ 146.6, 139.7, 135.6, 133.4, 129.8, 129.4, 125.2, 124.51530 (NO 2​ asym), 1345 (NO 2​ sym), 1075 (C-Cl), 760 (C-H out-of-plane)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in isomer assignment, the analytical workflow must be self-validating. Nitroquinolines are highly planar and prone to π -stacking at high concentrations, which can cause concentration-dependent chemical shift drifting. The following protocol controls for these variables3[3].

Step 1: Standardized Sample Preparation
  • Weigh exactly 15.0 mg of the purified quinoline derivative.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is selected because its low polarity prevents the disruption of intramolecular electronic effects (unlike DMSO- d6​ , which strongly hydrogen bonds). TMS provides an absolute zero-point reference to validate the chemical shift axis.

Step 2: Instrument Calibration & Quality Gate
  • Insert the sample into a 400 MHz NMR spectrometer and perform a standard 3D shim routine on the 2 H lock signal.

  • Self-Validation Check: Monitor the lock signal amplitude. It must achieve a stable state >80%. If the lock level fluctuates by more than 5%, the run must be aborted. Fluctuation indicates paramagnetic impurities (e.g., residual iron or copper from upstream synthetic steps) or sample precipitation, which will invalidate the resulting spectra by causing severe line broadening.

Step 3: Acquisition Parameters
  • 1 H NMR: Acquire 16 scans with a spectral width of 12 ppm and a relaxation delay ( D1​ ) of 1.0 s.

  • 13 C NMR: Acquire 1024 scans at 101 MHz.

    • Causality: A longer D1​ of 2.0 s is mandatory for 13 C acquisition. The highly substituted quinoline core contains multiple quaternary carbons (C-2, C-3, C-4, C-8). Because these carbons lack attached protons, they relax slowly via dipole-dipole mechanisms. A standard short D1​ would artificially suppress their signal intensity, leading to false negatives during peak picking.

Workflow A Precursor Synthesis (Aniline Derivatives) B Cyclization (Quinolin-4-ol Core) A->B C Nitration (C-3) & Chlorination (POCl3) B->C HNO3 / POCl3 D 2,4,8-TCNQ (Target) C->D C-8 Substituted Aniline E 2,4,6-TCNQ (Isomer) C->E C-6 Substituted Aniline F Chromatographic Isolation D->F E->F G Spectroscopic Validation (NMR, IR, LC-MS) F->G >98% Purity

Experimental workflow for the synthesis and spectroscopic validation of TCNQ isomers.

Conclusion

For drug development professionals synthesizing complex heterocycles, relying solely on mass spectrometry (LC-MS) is insufficient, as positional isomers share identical mass-to-charge ( m/z ) ratios. By leveraging the specific 1 H NMR spin-spin coupling patterns—specifically the contiguous dd-dd-dd pattern of 2,4,8-TCNQ versus the isolated meta-doublet of 2,4,6-TCNQ—researchers can objectively and confidently validate their synthetic intermediates before committing them to expensive downstream functionalization.

References

  • Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines. Semantic Scholar.3

  • Novel synthetic procedures for C2 substituted imidazoquinolines as ligands for the α/β-interface of the GABAA-receptor. PubMed Central (PMC). 1

  • Structure-Activity Relationships in Human Toll-like Receptor 7-Active Imidazoquinoline Analogues. PubMed Central (PMC). 2

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2,4,8-Trichloro-3-nitroquinoline

Authored for Researchers, Scientists, and Drug Development Professionals The handling and disposal of highly specialized reagents like 2,4,8-Trichloro-3-nitroquinoline demand a meticulous and informed approach. As a halo...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The handling and disposal of highly specialized reagents like 2,4,8-Trichloro-3-nitroquinoline demand a meticulous and informed approach. As a halogenated nitroaromatic compound, its chemical structure necessitates a disposal protocol that prioritizes personnel safety, environmental protection, and regulatory compliance. This guide provides a comprehensive framework for the safe management and disposal of this compound, moving beyond simple steps to explain the critical reasoning behind each procedural choice.

Hazard Profile and Risk Assessment: Understanding the "Why"

Effective disposal begins with a thorough understanding of the risks. 2,4,8-Trichloro-3-nitroquinoline belongs to a class of compounds known for their potential toxicity and environmental persistence.[1][2][3] The combination of a quinoline core, multiple chlorine substituents, and a nitro group creates a molecule that must be handled with respect. The primary hazards are summarized below.

Hazard CategoryDescriptionRationale and Implications for Disposal
Acute Toxicity Likely to be harmful if swallowed, inhaled, or absorbed through the skin.[4][5] Causes significant skin and severe eye irritation or damage.[4][5][6][7] May also cause respiratory irritation.[6][8]All handling and disposal operations require stringent use of Personal Protective Equipment (PPE). Contaminated materials, including PPE, become hazardous waste and must be disposed of accordingly.
Environmental Halogenated organic compounds can be persistent in the environment and are often toxic to aquatic life.[8] They must not be released into drains or waterways.[7][9][10][11]Disposal must be executed through controlled, contained pathways. Sewer disposal is strictly prohibited. The goal is complete containment until handover to a licensed disposal facility.
Reactivity & Combustion Byproducts Stable under normal conditions but may react with strong oxidizing agents.[4][9] Upon incineration, it will produce toxic and corrosive gases, including hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon oxides.[10][12]The generation of HCl gas during thermal destruction is a key factor. Disposal requires high-temperature incineration facilities equipped with specialized "scrubbers" to neutralize these acidic gases. This is why segregation from non-halogenated waste is critical.[13][14]

Pre-Disposal Procedures: Containment, Segregation, and Labeling

Proper preparation of waste is a non-negotiable prerequisite for safe disposal. This phase ensures that the waste is secure, correctly identified, and will not cause dangerous reactions when consolidated with other chemicals.

Step-by-Step Waste Accumulation Protocol:

  • Designate a Waste Stream: Immediately classify any material contaminated with 2,4,8-Trichloro-3-nitroquinoline as "Halogenated Organic Waste."

  • Select Appropriate Containers:

    • For Solid Waste (e.g., contaminated filter paper, gloves, weigh boats, or surplus reagent): Use a high-density polyethylene (HDPE) container or a sealable bag placed inside a rigid, labeled container. Ensure the container is dry and dedicated solely to this waste stream.

    • For Liquid Waste (e.g., contaminated solvents): Use a designated, compatible, and clearly labeled solvent waste container for "Halogenated Organic Liquids." Never mix halogenated and non-halogenated solvent waste.[14] This segregation is crucial as the disposal methods differ significantly; non-halogenated solvents can sometimes be recycled as fuel, whereas halogenated solvents require specialized incineration.[14]

  • Labeling: Every waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "2,4,8-Trichloro-3-nitroquinoline" and any other components in the waste stream (e.g., "in Methanol").

    • The approximate percentage of each component.

    • The relevant hazard pictograms (e.g., Skull and Crossbones for acute toxicity, Exclamation Mark for irritant, Environment).

    • The date the waste was first added to the container.

  • Storage: Store sealed waste containers in a designated satellite accumulation area within or near the lab. This area should be a secondary containment bin, away from heat sources, and in a well-ventilated location.[9][11]

Disposal Workflow and Decision Logic

The following diagram outlines the logical flow for managing 2,4,8-Trichloro-3-nitroquinoline waste from the point of generation to its final disposition.

G start Identify Waste Containing 2,4,8-Trichloro-3-nitroquinoline decision_type What is the waste form? start->decision_type solid_waste Solid Waste (Surplus chemical, contaminated PPE, weigh paper, etc.) decision_type->solid_waste Solid liquid_waste Liquid Waste (Contaminated solvents, reaction mixtures) decision_type->liquid_waste Liquid spill_cleanup Spill Cleanup Debris (Absorbent, soil, etc.) decision_type->spill_cleanup Spill package_solid Package in a sealed, rigid, and clearly labeled container. solid_waste->package_solid package_liquid Collect in a dedicated 'Halogenated Organic Liquid' waste container. liquid_waste->package_liquid package_spill Collect debris in a sealed, rigid, and labeled container. spill_cleanup->package_spill segregate_check Confirm Segregation (Halogenated Waste ONLY) package_solid->segregate_check package_liquid->segregate_check package_spill->segregate_check store_safe Store container in a designated, ventilated Satellite Accumulation Area with secondary containment. segregate_check->store_safe Confirmed contact_ehs Contact Institutional EHS Office to schedule a waste pickup. store_safe->contact_ehs final_disposal Handover to Licensed Hazardous Waste Contractor contact_ehs->final_disposal

Caption: Decision workflow for the disposal of 2,4,8-Trichloro-3-nitroquinoline.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for ensuring safety and compliance.

Protocol 4.1: Routine Disposal of Solid Waste
  • PPE: Don standard laboratory PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Containment: Carefully place the solid waste (e.g., unused reagent, contaminated weigh paper) into the designated, pre-labeled halogenated solid waste container.

  • Avoid Contamination: Do not touch the outside of the container with contaminated gloves. Change gloves if necessary.

  • Seal and Store: Securely seal the container and place it in the satellite accumulation area.

  • Documentation: Log the addition to the container if required by your institution's policies.

Protocol 4.2: Emergency Spill Decontamination and Disposal

This protocol applies to small, manageable laboratory spills. For large spills, evacuate the area and contact your institution's emergency response team.

  • Alert and Isolate: Alert personnel in the immediate area. Restrict access and ensure the fume hood is operational if the spill is contained within it.

  • Don Enhanced PPE: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat. A respirator may be necessary if dust is generated or ventilation is poor.[8]

  • Contain the Spill: Cover the spill with an inert absorbent material, such as sand, vermiculite, or a chemical spill pillow.[9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Debris: Carefully sweep the absorbed material into a dustpan and place it into a designated, rigid container for hazardous waste.

  • Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), working from the outside in. Place the contaminated cloth into the same waste container.

  • Package and Label: Seal the container tightly. Label it clearly as "Spill Debris: 2,4,8-Trichloro-3-nitroquinoline" along with the absorbent material and solvent used.

  • Store and Report: Place the container in the satellite accumulation area and report the spill to your laboratory supervisor and EHS office.

The Final Step: Professional Disposal

Under no circumstances should laboratory personnel attempt to neutralize or dispose of this chemical through conventional means. The only acceptable final disposal method is through a licensed and approved hazardous waste disposal company.[4][7][9][10][11] Your institution's Environmental Health & Safety (EHS) department is the required intermediary for this process. They will coordinate the pickup, transportation, and ultimate destruction of the waste in compliance with all national and regional regulations.[5][9][15]

References

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA-670/2-75-057.
  • Chemsrc. (2025). 2,4-DICHLORO-3-NITRO-QUINOLINE | CAS#:132521-66-5. Available at: [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Trichloroisocyanuric Acid. Available at: [Link]

  • U.S. Environmental Protection Agency. (1975).
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Cambridge University Press. (2009). Bioremediation of nitroaromatic compounds (Chapter 6). Available at: [Link]

  • Zulfigarov, A., Artamonov, M., & Zulfigarov, O. (2022). Chemistry of explosives: biodegradation of nitro-aromatic compounds.
  • University of British Columbia. Organic Solvent Waste Disposal. Safety & Risk Services. Available at: [Link]

  • Technion - Israel Institute of Technology. Chemical Waste Management Guide. Available at: [Link]

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Handling

Personal protective equipment for handling 2,4,8-Trichloro-3-nitroquinoline

Handling 2,4,8-Trichloro-3-nitroquinoline (CAS: 1447953-51-6) requires rigorous adherence to laboratory safety protocols. As a highly halogenated nitroaromatic building block used in drug development and organic synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 2,4,8-Trichloro-3-nitroquinoline (CAS: 1447953-51-6) requires rigorous adherence to laboratory safety protocols. As a highly halogenated nitroaromatic building block used in drug development and organic synthesis, this compound presents multiple hazard vectors: it is a potential skin and eye irritant, carries acute toxicity risks upon inhalation or ingestion, and poses severe environmental hazards if disposed of improperly.

To ensure operational safety and regulatory compliance, laboratory personnel must implement a self-validating system of engineering controls, Personal Protective Equipment (PPE), and strict halogenated waste segregation.

Quantitative Hazard & PPE Matrix

Before initiating any protocol, a comprehensive hazard assessment must be conducted in accordance with the Occupational Safety and Health Administration (OSHA) Personal Protective Equipment Standard (29 CFR 1910 Subpart I)[1]. The following table summarizes the required PPE and the mechanistic rationale for each selection.

Hazard VectorRequired PPE / ControlSpecification StandardCausal Rationale for Selection
Ocular Exposure (Dust/Splash)Chemical Splash GogglesANSI Z87.1Prevents ingestion and systemic absorption via ocular mucosa. Safety glasses are insufficient for fine powders or liquid suspensions[2][3].
Dermal Exposure (Contact)Double-Gloving (Nitrile/Neoprene)ASTM D6978 / EN 374Halogenated nitroaromatics can permeate standard latex. Double-gloving provides a sacrificial outer layer that can be immediately doffed if contaminated[1].
Body Exposure (Spill)Flame-Resistant (FR) Lab CoatNFPA 2112Protects against reactive chemical splashes. Must extend below the knee and be worn with full-length pants and closed-toe shoes[2][4].
Inhalation (Aerosols)Chemical Fume HoodMinimum 80-100 FPM face velocityContains aerosolized particulates during powder transfer. If ventilation fails, a NIOSH-approved respirator is legally required[1].

Operational Methodology: Safe Handling Protocol

The following step-by-step methodology ensures that the handling of 2,4,8-Trichloro-3-nitroquinoline is conducted under a self-validating safety framework, minimizing exposure time and preventing cross-contamination.

Step 1: Pre-Operational Engineering Check Verify that the chemical fume hood is operational and certified. Rationale: Nitroquinolines can pose severe inhalation risks; maintaining negative pressure ensures that any aerosolized halogenated dust is captured by the exhaust system rather than entering the laboratory breathing zone[3].

Step 2: Systematic PPE Donning Inspect all PPE prior to use. Don the FR lab coat, ensuring cuffs are fully extended. Apply ANSI Z87.1 chemical splash goggles[4]. Apply the inner pair of chemical-resistant gloves, ensuring they overlap the lab coat cuffs, followed by the outer pair of gloves. Rationale: This creates an unbroken barrier. If the outer glove contacts the chemical, it can be removed inside the hood without exposing the researcher's skin.

Step 3: Material Transfer and Manipulation Perform all weighing, transferring, and mixing of 2,4,8-Trichloro-3-nitroquinoline at least 6 inches inside the fume hood sash. Use static-free spatulas or closed-system transfer devices. Rationale: Static electricity can cause fine powders to aerosolize or adhere to gloves, increasing the risk of accidental dispersion outside the controlled environment.

Step 4: Doffing and Post-Operational Decontamination Upon completing the procedure, remove the outer contaminated gloves inside the fume hood and dispose of them in a designated solid hazardous waste container. Wash hands with soap and water immediately after removing the inner gloves[3]. Rationale: Immediate handwashing mitigates the risk of delayed dermal absorption from microscopic pinhole failures in the glove material.

Process Visualization

HandlingWorkflow Start Risk Assessment & Fume Hood Prep PPE Don PPE (Double Gloves, Goggles, FR Coat) Start->PPE Handling Handle 2,4,8-Trichloro- 3-nitroquinoline PPE->Handling Spill Spill Occurs? Handling->Spill Decon Decontaminate Area & Dispose as HazMat Spill->Decon Yes Waste Segregate into Halogenated Waste Spill->Waste No End Doff PPE & Wash Hands Decon->End Waste->End

Safe handling and halogenated waste disposal workflow for 2,4,8-Trichloro-3-nitroquinoline.

Logistical Disposal Plan: Halogenated Waste Management

Because 2,4,8-Trichloro-3-nitroquinoline contains three chlorine atoms, any solutions, rinses, or contaminated materials associated with it must be strictly managed under Halogenated Organic Waste protocols. The Environmental Protection Agency (EPA) and institutional guidelines mandate strict segregation of these materials.

Step 1: Strict Waste Segregation Never mix 2,4,8-Trichloro-3-nitroquinoline waste with non-halogenated solvents (e.g., acetone, methanol). Rationale: Halogenated solvents require specialized, high-temperature incineration to prevent the formation of toxic dioxins. Commingling wastes exponentially increases disposal costs and creates regulatory compliance violations[5][6].

Step 2: Primary Containment Collect liquid waste in compatible, vapor-tight secondary containers (e.g., heavy-duty HDPE carboys). Fill containers to a maximum of 75% capacity. Rationale: Leaving 25% headspace allows for vapor expansion due to temperature fluctuations, preventing container rupture and subsequent hazardous spills.

Step 3: Regulatory Labeling Label the container before the first drop of waste is added. The label must explicitly state "Hazardous Waste" and list the full chemical name: "2,4,8-Trichloro-3-nitroquinoline"[7]. Rationale: The use of abbreviations, acronyms, or generic terms like "Halogenated Waste" without specific constituents violates EPA and institutional tracking protocols, endangering waste management personnel[5][7].

Step 4: Satellite Accumulation and Removal Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, utilizing secondary containment trays. Containers must remain tightly closed at all times unless actively receiving waste[8][7]. Request removal by Environmental Health and Safety (EHS) before the container exceeds its designated volume limit or accumulation timeframe.

References

  • Personal Protective Equipment Requirements for Laboratories. North Carolina State University Environmental Health and Safety. Available at: [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH) / PMC. Available at: [Link]

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